(2S,4S)-Sacubitril
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127620 | |
| Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-63-7 | |
| Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149709-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sacubitril Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), is a cornerstone in the management of heart failure. Administered as a prodrug, sacubitril is rapidly converted in vivo to its active metabolite, sacubitrilat (LBQ657). Sacubitrilat potently and selectively inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides. This guide provides a detailed technical overview of the mechanism of action of sacubitril's stereoisomers, focusing on their differential interaction with neprilysin, and presents relevant experimental methodologies for their study.
Stereochemistry and Biological Activity
Sacubitrilat possesses two stereocenters, resulting in four possible stereoisomers. The therapeutic agent, sacubitril, is the single, pure diastereomer that is metabolized to the most active (2R,4S) isomer of sacubitrilat. The stereochemical configuration of sacubitrilat is critical for its inhibitory activity against neprilysin. The other three diastereoisomers exhibit significantly reduced potency, with a reduction in inhibitory activity ranging from 5-fold to over 100-fold. This highlights the high degree of stereoselectivity of the neprilysin active site.
Quantitative Analysis of Neprilysin Inhibition by Sacubitrilat Stereoisomers
The following table summarizes the in vitro inhibitory activity of the four stereoisomers of sacubitrilat against neprilysin, as reported by Ksander et al. (1995).
| Stereoisomer Configuration | IC50 (nM) | Relative Potency |
| (2R, 4S) | 5.0 | 100% |
| (2S, 4R) | 25.0 | 20% |
| (2R, 4R) | >500 | <1% |
| (2S, 4S) | >500 | <1% |
Mechanism of Action: Neprilysin Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides. By inhibiting neprilysin, sacubitrilat increases the bioavailability of these peptides, leading to the amplification of their downstream signaling pathways.
The Natriuretic Peptide System Signaling Pathway
The primary therapeutic effect of sacubitrilat is mediated through the enhancement of the natriuretic peptide system. Natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), are released in response to myocardial stretch and exert beneficial cardiovascular effects. The signaling cascade initiated by natriuretic peptides is depicted below.
Caption: Signaling pathway of natriuretic peptides and the inhibitory action of sacubitrilat.
Experimental Protocols
In Vitro Neprilysin Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity (e.g., IC50) of sacubitrilat stereoisomers on purified human neprilysin.
4.1.1 Materials and Reagents
-
Recombinant human neprilysin (e.g., R&D Systems, Cat. No. 1182-ZN)
-
Neprilysin Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH, Enzo Life Sciences, Cat. No. ALX-260-063)
-
Sacubitrilat stereoisomers (synthesized or commercially available)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
4.1.2 Experimental Procedure
-
Preparation of Reagents:
-
Reconstitute recombinant human neprilysin in assay buffer to a final concentration of 1 µg/mL.
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Dilute this stock in assay buffer to a working concentration of 20 µM.
-
Prepare 10 mM stock solutions of each sacubitrilat stereoisomer in DMSO. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations (e.g., 0.01 nM to 10 µM).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the neprilysin solution.
-
Add 50 µL of the various dilutions of the sacubitrilat stereoisomers or assay buffer (for control wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate hydrolysis (reaction velocity) from the linear portion of the kinetic curve for each inhibitor concentration.
-
Calculate the percentage of neprilysin inhibition for each concentration of the stereoisomers relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer.
-
Experimental Workflow for Neprilysin Inhibition Assay
The following diagram illustrates the key steps in the in vitro neprilysin inhibition assay.
Caption: Workflow diagram for the in vitro fluorometric neprilysin inhibition assay.
Conclusion
The therapeutic efficacy of sacubitril is critically dependent on the specific stereochemistry of its active metabolite, sacubitrilat. The (2R,4S) isomer is a highly potent inhibitor of neprilysin, while its other stereoisomers are significantly less active. This stereoselectivity underscores the precise molecular interactions required for binding to the neprilysin active site. The inhibition of neprilysin by sacubitrilat enhances the natriuretic peptide system, leading to beneficial cardiovascular effects in patients with heart failure. The experimental protocols provided herein offer a framework for the continued investigation of neprilysin inhibitors and their stereoisomers in drug discovery and development.
The Cornerstone of Neprilysin Inhibition: A Technical Guide to the Stereochemistry and Purity of Sacubitril Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry, synthesis, and purity of Sacubitril, a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs. As the prodrug to the active neprilysin inhibitor, sacubitrilat (LBQ657), the precise stereochemical configuration of Sacubitril is paramount to its therapeutic efficacy in the management of heart failure. This document delves into the nuanced differences between its stereoisomers, outlines detailed experimental protocols for their synthesis and analysis, and presents key quantitative data to inform research and development efforts.
The Stereochemical Landscape of Sacubitril
Sacubitril possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The therapeutically active and approved form is the (2S,4R)-isomer.[1] The specific spatial arrangement of the substituents at these stereocenters is crucial for the molecule's ability to be efficiently metabolized to its active form, LBQ657, and for the subsequent potent and selective inhibition of neprilysin.
The enantiomer of the active form is the (2R,4S)-isomer, while the (2S,4S) and (2R,4R) configurations are diastereomers.[2][3] The inactive nature of the other stereoisomers underscores the importance of stringent stereochemical control during synthesis and purification to ensure the safety and efficacy of the final drug product.
Quantitative Purity and Physicochemical Properties
The purity of Sacubitril and its isomers is a critical quality attribute. High-performance liquid chromatography (HPLC) is the primary analytical technique for quantifying the stereoisomeric purity. The data below summarizes typical purity levels achieved for the different stereoisomers, as well as other relevant physicochemical properties.
| Stereoisomer | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity by HPLC (%) |
| (2S,4R)-Sacubitril | 4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | 149709-62-6 | C₂₄H₂₉NO₅ | 411.49 | >98 |
| (2R,4S)-Sacubitril | 4-(((2R,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | 761373-05-1 | C₂₄H₂₉NO₅ | 411.49 | 98.99[1] |
| (2S,4S)-Sacubitril | 4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | 149709-63-7 | C₂₄H₂₉NO₅ | 411.49 | >95 |
| (2R,4R)-Sacubitril | 4-(((2R,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid | 761373-05-1 | C₂₄H₂₉NO₅ | 411.49 | >95 |
Experimental Protocols
Synthesis of Sacubitril Sodium
The following protocol is a generalized representation of a common synthetic route to Sacubitril sodium.
Step 1: Synthesis of Intermediate Compound 2
-
Dissolve Compound 1 (commercially available intermediate) in an appropriate solvent.
-
Add a suitable reagent to introduce the biphenyl moiety via a coupling reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield Compound 2.
Step 2: Synthesis of Sacubitril (Compound 3)
-
Dissolve Compound 2 (9 g, 29.014 mmol) in 45 mL of dichloromethane (DCM).
-
Add triethylamine (TEA, 8.6 mL, 60.468 mmol) and stir the reaction mixture for 10 minutes.
-
Add succinic anhydride (3.88 g, 38.773 mmol) to the mixture and continue stirring for 2 hours at 25-35 °C.[4]
-
Monitor the reaction for the formation of Sacubitril.
-
Once the reaction is complete, wash the organic layer with an acidic solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Sacubitril.
Step 3: Formation of Sacubitril Sodium (Compound 4)
-
Dissolve the crude Sacubitril (8 g, 19.455 mmol) in 56 mL of acetone.
-
Add a 20% aqueous solution of sodium carbonate (5.12 mL, 9.661 mmol) and stir the mixture for 2 hours at room temperature (25-35 °C).[4]
-
Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator at 40 °C to obtain Sacubitril sodium.
Caption: Synthetic workflow for Sacubitril Sodium.
HPLC Method for Stereoisomer Separation and Purity Analysis
This protocol outlines a validated stereoselective normal-phase HPLC method for the separation of Sacubitril, Valsartan, and their stereoisomeric impurities.[5][6]
Chromatographic Conditions:
-
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic acid (TFA)[5][6]
-
Mobile Phase B: Ethanol, Isopropanol, and TFA (80:20:0.1, v/v/v)[5][6]
-
Run Time: Approximately 50 minutes[5]
Method Validation Parameters:
-
Specificity: The method should be able to resolve all stereoisomers from each other and from valsartan.
-
Linearity: A correlation coefficient (R²) of ≥0.998 should be achieved over the desired concentration range.[5]
-
Accuracy: Recovery should be within the range of 98.3% to 99.5%.[5]
-
Precision: The relative standard deviation (%RSD) should be ≤1.82%.[5]
-
Limit of Detection (LOD): 0.06 µg/mL
-
Limit of Quantification (LOQ): 0.2 µg/mL
Caption: Workflow for HPLC analysis of Sacubitril isomers.
Mechanism of Action: Neprilysin Inhibition Pathway
Sacubitril is a prodrug that is rapidly metabolized in the body by esterases to its active metabolite, sacubitrilat (LBQ657).[7] LBQ657 is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
By inhibiting neprilysin, LBQ657 increases the circulating levels of these beneficial peptides. Elevated NP levels lead to a cascade of favorable cardiovascular effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). These actions collectively reduce cardiac preload and afterload, lower blood pressure, and decrease sympathetic tone, thereby alleviating the pathophysiological stress on the failing heart. The IC50 of LBQ657 for neprilysin inhibition is approximately 5 nM.[8]
Caption: Signaling pathway of neprilysin inhibition by Sacubitril.
Conclusion
The stereochemical integrity and purity of Sacubitril are fundamental to its clinical success. This guide has provided a detailed examination of the four stereoisomers of Sacubitril, emphasizing the therapeutic importance of the (2S,4R)-isomer. The outlined synthetic and analytical protocols offer a practical framework for researchers and drug development professionals. A thorough understanding of the stereochemistry and the ability to control and analyze the purity of Sacubitril are essential for the continued development and manufacturing of this life-saving medication.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Sacubitril-(2S,4S)-Isomer | 149709-63-7 | SynZeal [synzeal.com]
- 3. (2R,4R)-Sacubitril | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Sacubitril | Neprilysin | TargetMol [targetmol.com]
A Comparative Analysis of the Biological Activity of (2S,4S)-Sacubitril and (2R,4R)-Sacubitril in Neprilysin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sacubitril, a cornerstone in the treatment of heart failure, is a prodrug that, upon conversion to its active metabolite sacubitrilat (LBQ657), potently inhibits neprilysin. Neprilysin is a neutral endopeptidase responsible for the degradation of natriuretic peptides, which play a crucial role in cardiovascular homeostasis. The stereochemistry of sacubitril is paramount to its biological activity. This technical guide provides an in-depth analysis of the biological activity of the therapeutically active (2R,4S)-Sacubitril isomer in comparison to its diastereomers, (2S,4S)-Sacubitril and (2R,4R)-Sacubitril. While direct quantitative inhibitory data for the (2S,4S) and (2R,4R) isomers are not extensively reported in publicly available literature, their consistent classification as impurities in the synthesis of the active pharmaceutical ingredient strongly indicates a significant lack of clinically relevant neprilysin inhibitory activity.
Introduction to Sacubitril and Neprilysin Inhibition
Sacubitril is administered in combination with the angiotensin receptor blocker valsartan, a formulation known as Entresto®.[1] This combination therapy, classified as an angiotensin receptor-neprilysin inhibitor (ARNI), offers a dual mechanism of action for the management of heart failure with reduced ejection fraction (HFrEF).[2][3] Sacubitril is the prodrug that is rapidly metabolized by esterases to its active form, sacubitrilat (LBQ657).[4] Sacubitrilat is a potent inhibitor of neprilysin, a zinc-dependent metalloprotease.[5]
Neprilysin is responsible for the breakdown of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[6] By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload, thereby alleviating the symptoms of heart failure.[7]
Stereochemistry and Biological Activity
Sacubitril possesses two chiral centers, leading to the existence of four possible stereoisomers: (2R,4S), (2S,4R), (2S,4S), and (2R,4R). The clinically utilized and biologically active form is the (2R,4S) isomer. The specific three-dimensional arrangement of the atoms in the (2R,4S) stereoisomer is crucial for its high-affinity binding to the active site of neprilysin.
Quantitative Data on Neprilysin Inhibition
The available quantitative data primarily focuses on the active metabolite of (2R,4S)-Sacubitril, which is sacubitrilat (LBQ657).
| Compound | Stereochemistry | Target | IC50 (nM) | Remarks |
| Sacubitrilat (LBQ657) | (2R,4S) | Neprilysin | 5 | Active metabolite of the clinically used drug.[5] |
| This compound | (2S,4S) | Neprilysin | Not Reported | Consistently referred to as an impurity, suggesting low to no activity. |
| (2R,4R)-Sacubitril | (2R,4R) | Neprilysin | Not Reported | Consistently referred to as an impurity, suggesting low to no activity. |
Table 1: Comparative Neprilysin Inhibitory Activity.
Signaling Pathway of Neprilysin Inhibition
The therapeutic effects of sacubitrilat are mediated through the enhancement of the natriuretic peptide system. The following diagram illustrates the signaling pathway.
Experimental Protocols
In Vitro Neprilysin Inhibition Assay
A common method to determine the inhibitory activity of compounds against neprilysin is a fluorometric assay. This assay utilizes a synthetic, fluorogenic substrate that is cleaved by neprilysin to release a fluorescent signal. The reduction in the rate of fluorescence generation in the presence of an inhibitor is proportional to its potency.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds ((2R,4S)-, (2S,4S)-, and (2R,4R)-Sacubitrilat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and recombinant human neprilysin.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The biological activity of sacubitril is highly dependent on its stereochemistry, with the (2R,4S) isomer being the therapeutically active form. Its active metabolite, sacubitrilat, is a potent inhibitor of neprilysin with an IC50 value in the low nanomolar range. In contrast, the (2S,4S) and (2R,4R) stereoisomers are considered inactive impurities. This stereoselectivity underscores the precise structural requirements for effective binding to the neprilysin active site. For researchers and drug development professionals, this highlights the critical importance of stereochemical control in the synthesis and development of chiral drug candidates to ensure optimal therapeutic efficacy and safety. Further studies that quantify the lack of activity of the other stereoisomers would be beneficial to fully complete the structure-activity relationship profile of sacubitril.
References
- 1. CAS 761373-05-1 - (2R,4S)-Sacubitril | Reliable Manufacturer of Impurity Standards [chemicea.com]
- 2. Combining angiotensin II receptor 1 antagonism and neprilysin inhibition for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of neprilysin in complex with the active metabolite of sacubitril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 6. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Sacubitril Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sacubitril, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), is a cornerstone in the management of heart failure. Administered as a prodrug, it is rapidly converted to its active metabolite, LBQ657, which potently and selectively inhibits neprilysin. Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin. The therapeutic efficacy of Sacubitril is intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive overview of the pharmacological profiles of Sacubitril's enantiomers, detailing their synthesis, mechanism of action, in vitro potency, and pharmacokinetic properties. Particular emphasis is placed on the differential activity of the stereoisomers, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Sacubitril is chemically described as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid ethyl ester. It possesses two chiral centers, giving rise to four possible stereoisomers: (2R,4S), (2S,4R), (2S,4S), and (2R,4R). The clinically approved and therapeutically active form is the (2R,4S)-enantiomer. Following oral administration, Sacubitril is rapidly de-ethylated by esterases to its active metabolite, LBQ657 ((2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid)[1][2]. It is this active metabolite that exerts the therapeutic effect through potent inhibition of neprilysin[3].
The stereochemical configuration of LBQ657 is critical for its inhibitory activity. The specific arrangement of the functional groups at the chiral centers dictates the molecule's ability to fit into the active site of the neprilysin enzyme. This guide delves into the pharmacological distinctions between the different enantiomers of Sacubitril and its active metabolite, LBQ657.
Mechanism of Action and Signaling Pathway
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that cleaves and inactivates a variety of endogenous peptides[4]. By inhibiting neprilysin, LBQ657 increases the bioavailability of these peptides, leading to several beneficial cardiovascular effects.
The primary signaling pathway influenced by neprilysin inhibition is that of the natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides bind to their cognate receptors, particulate guanylate cyclases (pGCs), which in turn catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[5]. The elevated intracellular cGMP levels activate cGMP-dependent protein kinase G (PKG), which mediates a cascade of downstream effects including vasodilation, natriuresis, and diuresis, ultimately reducing cardiac preload and afterload.
Bradykinin is another key substrate of neprilysin. Its accumulation following neprilysin inhibition contributes to vasodilation through the production of nitric oxide and prostacyclin.
Below is a diagram illustrating the neprilysin signaling pathway and the impact of its inhibition by LBQ657.
Caption: Neprilysin signaling pathway and its inhibition by Sacubitril's active metabolite, LBQ657.
Pharmacological Profile of Enantiomers
The therapeutic activity of Sacubitril is highly dependent on the stereochemistry of its active metabolite, LBQ657. The (2R,4S) configuration is essential for potent neprilysin inhibition.
In Vitro Potency
Table 1: Comparative In Vitro Potency of LBQ657 Diastereomers against Neprilysin
| Stereoisomer Configuration | Relative Potency vs. (2R,4S) |
| (2R,4S)-LBQ657 (Active) | 1x |
| Other Diastereoisomers | 5x to >100x less potent |
Pharmacokinetic Properties
Sacubitril is rapidly absorbed and converted to LBQ657. The pharmacokinetic parameters of Sacubitril and its active metabolite have been well-characterized in healthy subjects and patients with heart failure.
Table 2: Pharmacokinetic Parameters of Sacubitril and LBQ657 (Active Metabolite) in Patients with Heart Failure
| Parameter | Sacubitril | LBQ657 |
| Tmax (median, h) | 0.5 | 2.5 |
| Cmax (ng/mL) | Dose-proportional | Approximately dose-proportional |
| AUC0–12 h (ng·h/mL) | Dose-proportional | Approximately dose-proportional |
| t1/2 (mean, h) | ~4 | ~18 |
Data compiled from studies in patients with stable heart failure receiving multiple doses of Sacubitril/Valsartan.[3]
Limited data is available on the distinct pharmacokinetic profiles of the individual inactive stereoisomers of Sacubitril. However, given their significantly lower pharmacological activity, their contribution to the overall therapeutic effect is considered negligible.
Experimental Protocols
In Vitro Neprilysin Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against neprilysin using a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin
-
Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compounds (Sacubitril enantiomers/LBQ657 stereoisomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant human neprilysin and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the neprilysin enzyme solution to each well of the 96-well plate.
-
Add the serially diluted test compounds to the respective wells.
-
Include control wells with enzyme and buffer only (100% activity) and wells with a known potent neprilysin inhibitor (background control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) in kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the test compound.
-
Normalize the data to the control wells (100% activity and background).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Below is a workflow diagram for the IC50 determination.
Caption: Experimental workflow for determining the IC50 of neprilysin inhibitors.
Chiral Separation of Sacubitril Stereoisomers by HPLC
This protocol provides a general methodology for the analytical separation of Sacubitril's stereoisomers.
Objective: To resolve and quantify the four stereoisomers of Sacubitril using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OJ-H, 250 mm × 4.6 mm, 5 µm)
Mobile Phase (Isocratic or Gradient):
-
A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) with an acidic additive (e.g., trifluoroacetic acid - TFA).
-
An example mobile phase composition could be n-hexane:ethanol:isopropanol with 0.1% TFA in a specific ratio, delivered at a constant flow rate.
Procedure:
-
Sample Preparation: Dissolve a known amount of the Sacubitril isomer mixture in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
-
Injection and Analysis: Inject a fixed volume of the sample solution onto the HPLC system and record the chromatogram.
-
Peak Identification and Quantification: Identify the peaks corresponding to each stereoisomer based on their retention times, which should be established using reference standards for each isomer. The peak area can be used for quantification.
A detailed, validated HPLC method for the separation of Sacubitril and its stereoisomeric impurities has been described in the literature, which can be adapted for specific research needs.
Conclusion
The pharmacological activity of Sacubitril is critically dependent on its stereochemistry, with the (2R,4S)-enantiomer of its active metabolite, LBQ657, being responsible for the potent inhibition of neprilysin. The other stereoisomers are significantly less active, highlighting the high degree of stereoselectivity of the enzyme-inhibitor interaction. This technical guide has provided a detailed overview of the pharmacological profiles of Sacubitril's enantiomers, supported by available quantitative data, experimental methodologies, and visual representations of the underlying biological processes. A thorough understanding of the stereochemical aspects of Sacubitril's pharmacology is essential for researchers and professionals involved in the development and optimization of neprilysin inhibitors for cardiovascular diseases.
References
- 1. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicarboxylic acid dipeptide neutral endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Neprilysin Inhibition by (2S,4S)-Sacubitril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies concerning the inhibition of neprilysin (NEP) by (2S,4S)-Sacubitril. Sacubitril is a prodrug that is rapidly converted in vivo to its active metabolite, (2R,4S)-4-([1,1'-biphenyl]-4-ylmethyl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid, also known as LBQ657 or sacubitrilat. This document details the quantitative data on its inhibitory activity, experimental protocols for its assessment, and the associated signaling pathways.
Quantitative Analysis of Neprilysin Inhibition
This compound, through its active metabolite sacubitrilat, is a potent and selective inhibitor of neprilysin. The inhibitory efficacy has been quantified in various in vitro studies, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Parameter | Value | Description |
| IC50 | 5 nM | The concentration of sacubitrilat required to inhibit 50% of neprilysin activity in vitro. |
Note: Further detailed kinetic parameters such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) for the specific (2S,4S)-isomer's active metabolite are not consistently reported in publicly available literature.
Experimental Protocols
The in vitro assessment of neprilysin inhibition by sacubitrilat typically involves enzymatic assays that measure the cleavage of a specific substrate. A common method is a fluorometric assay.
In Vitro Fluorometric Neprilysin Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of sacubitrilat against recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin (NEP)
-
Neprilysin substrate (e.g., a fluorogenic peptide)
-
(2R,4S)-Sacubitrilat (LBQ657)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the stock solution of recombinant human neprilysin in the assay buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of sacubitrilat in the assay buffer. A typical concentration range for IC50 determination would span several orders of magnitude around the expected IC50 (e.g., 0.01 nM to 1000 nM).
-
Assay Reaction: a. To each well of the 96-well microplate, add the neprilysin enzyme solution. b. Add the different concentrations of the sacubitrilat solution to the respective wells. Include a control well with assay buffer instead of the inhibitor. c. Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding. d. Initiate the enzymatic reaction by adding the neprilysin substrate to all wells.
-
Data Acquisition: a. Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate. b. Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Determine the rate of substrate cleavage (initial velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve. b. Normalize the initial velocities to the control (no inhibitor) to obtain the percentage of inhibition for each sacubitrilat concentration. c. Plot the percentage of inhibition against the logarithm of the sacubitrilat concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of neprilysin by sacubitrilat leads to an increase in the bioavailability of several endogenous vasoactive peptides, primarily natriuretic peptides and bradykinin. This accumulation triggers specific downstream signaling pathways.
Mechanism of Action and Downstream Signaling
The following diagram illustrates the mechanism of action of sacubitrilat and the subsequent signaling cascades.
Caption: Mechanism of sacubitrilat and its downstream signaling pathways.
Experimental Workflow for In Vitro Inhibition Assay
The logical flow of an in vitro experiment to determine the inhibitory potential of sacubitrilat is depicted below.
Caption: Workflow for in vitro neprilysin inhibition assay.
Logical Relationship of Sacubitril's Action
The following diagram illustrates the logical progression from the administration of the prodrug to the ultimate physiological effects observed due to neprilysin inhibition.
Caption: Logical flow from prodrug to physiological effect.
(2S,4S)-Sacubitril: A Technical Guide to its Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (2S,4S)-Sacubitril, a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs. This document details its chemical identity, mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its effects.
Chemical Identity
| Parameter | Value |
| IUPAC Name | 4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid[1][2][] |
| CAS Number | 149709-63-7[1][2][][4] |
| Molecular Formula | C₂₄H₂₉NO₅ |
| Molecular Weight | 411.5 g/mol |
Mechanism of Action: A Dual Regulatory Pathway
Sacubitril is a prodrug that is rapidly converted in vivo to its active metabolite, sacubitrilat (LBQ657), by esterases.[5][6][7][8] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (NPs), including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[5][6][7][9]
By inhibiting neprilysin, sacubitrilat increases the circulating levels of these beneficial peptides.[7][9] This augmentation of the natriuretic peptide system leads to a cascade of favorable cardiovascular and renal effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[7][9] These actions collectively reduce blood volume and cardiac workload, thereby alleviating the symptoms of heart failure.
However, neprilysin also degrades other substances, including angiotensin II.[6] Therefore, neprilysin inhibition alone would lead to an undesirable increase in angiotensin II levels. To counteract this, Sacubitril is co-formulated with an angiotensin receptor blocker (ARB), typically valsartan. This combination, known as an ARNI, simultaneously blocks the renin-angiotensin-aldosterone system (RAAS) and enhances the natriuretic peptide system, providing a synergistic therapeutic effect in patients with heart failure.[10][11][12][13]
Signaling Pathway of Sacubitril/Valsartan
References
- 1. This compound | impurity of Sacubitril(AHU 377; AHU377; AHU-377) | CAS# 149709-63-7 |Entrosto for the combo |treatment of heart failure| InvivoChem [invivochem.com]
- 2. CAS 149709-63-7 | Sacubitril-(2S,4S)-Isomer– Trusted Supplier & Global Exporter [chemicea.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. droracle.ai [droracle.ai]
- 10. Renin-angiotensin-aldosterone system inhibition in patients affected by heart failure: efficacy, mechanistic effects and practical use of sacubitril/valsartan. Position Paper of the Italian Society of Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
A Comprehensive Review of the Stereoisomers of Sacubitril: Synthesis, Separation, and Biological Significance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sacubitril, a neprilysin inhibitor, is a key component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in the management of heart failure. As a chiral molecule with two stereocenters, Sacubitril can exist as four distinct stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). This in-depth technical guide provides a comprehensive literature review of these stereoisomers, focusing on their synthesis, analytical separation, and a comparative analysis of their biological properties. Detailed experimental protocols for stereoselective synthesis and chiral separation are presented, alongside a summary of the available, albeit limited, quantitative data on their pharmacological activity and pharmacokinetic profiles. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and medicinal chemistry.
Introduction
Sacubitril, chemically known as (2S,4R)-5-([1,1'-biphenyl]-4-yl)-4-succinamido-2-methylpentanoic acid ethyl ester, is a prodrug that is rapidly converted in vivo to its active metabolite, Sacubitrilat (LBQ657).[1][2] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[3][4] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.[2] This mechanism of action, combined with the angiotensin II receptor blockade provided by valsartan, forms the therapeutic basis of the combination drug Sacubitril/valsartan in the treatment of heart failure.[1]
The Sacubitril molecule possesses two chiral centers, giving rise to four possible stereoisomers: the therapeutically active (2S,4R)-isomer, its enantiomer (2R,4S), and two diastereomers, (2S,4S) and (2R,4R).[5] The specific stereochemistry of the active pharmaceutical ingredient is crucial for its pharmacological activity. This guide delves into the stereochemical aspects of Sacubitril, providing a detailed overview of the synthesis, separation, and biological properties of its four stereoisomers.
Stereoselective Synthesis of Sacubitril and its Isomers
The synthesis of the desired (2S,4R)-stereoisomer of Sacubitril in high purity is a key challenge in its manufacturing process. Several stereoselective synthetic routes have been developed to achieve this.
Experimental Protocol: Stereoselective Synthesis
A common approach to the stereoselective synthesis of Sacubitril involves the use of chiral precursors and diastereoselective reactions. One reported method utilizes a chiral amine transfer approach.[6][7]
Key Steps:
-
Preparation of a chiral intermediate: A key step often involves the diastereoselective reduction of a precursor molecule. For instance, a chiral amine can be used to induce the formation of a specific stereoisomer.
-
Introduction of the biphenyl moiety: This is typically achieved through a coupling reaction, such as a Suzuki coupling.
-
Formation of the succinamide side chain: The final step involves the reaction of the amino group with succinic anhydride.
Detailed Methodology:
While specific industrial processes are often proprietary, a representative laboratory-scale synthesis can be summarized as follows:
-
Starting Material: A suitable chiral building block, such as a derivative of pyroglutamic acid, can be employed.[6]
-
Key Reaction: A diastereoselective hydrogenation of a γ-ylidene-butenolide intermediate using a chiral catalyst is a critical step to establish the desired stereochemistry at one of the chiral centers.[5]
-
Purification: Purification of the intermediates and the final product is typically achieved through crystallization or column chromatography. The stereoisomers can be isolated as salts, for example, with cyclohexylamine, to improve their crystalline properties and facilitate purification.[5]
Analytical Separation and Characterization of Stereoisomers
The accurate analysis and separation of the four stereoisomers of Sacubitril are essential for quality control during drug manufacturing and for preclinical and clinical studies. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is the primary technique used for this purpose.
Experimental Protocol: Chiral HPLC Separation
A validated stereoselective normal-phase HPLC method has been reported for the separation of Sacubitril and its stereoisomers.[8][9]
Chromatographic Conditions:
-
Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[8]
-
Mobile Phase: A gradient of n-hexane and a mixture of ethanol and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical mobile phase composition could be a mixture of n-hexane with 0.1% TFA (Mobile Phase A) and a mixture of ethanol:isopropanol:TFA (80:20:0.1, v/v/v) (Mobile Phase B).[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 254 nm[8]
-
Separation Time: Approximately 50 minutes[8]
A reversed-phase HPLC method using a Chiralcel OJ-RH column has also been developed for the separation of Sacubitril, its stereoisomers, and degradation products.[10]
Characterization by NMR and Mass Spectrometry
The individual stereoisomers, once separated, are characterized using spectroscopic techniques to confirm their structure and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of each stereoisomer.[5][11] Specific chemical shifts and coupling constants can help in assigning the relative stereochemistry. Advanced 2D NMR techniques like COSY and HMQC can further aid in the complete structural assignment.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of each stereoisomer, confirming their elemental composition.[5]
Comparative Biological Activity and Pharmacokinetics
While extensive data is available for the clinically used (2S,4R)-Sacubitril and its active metabolite, there is a notable lack of publicly available, direct comparative data on the pharmacological activity and pharmacokinetic profiles of all four stereoisomers.
Pharmacological Activity: Neprilysin Inhibition
Sacubitril is a prodrug that is hydrolyzed in vivo to the active neprilysin inhibitor, Sacubitrilat (LBQ657).[3] The (2S,4R)-stereoisomer of Sacubitril is the one that is metabolized to the active form.[4] In silico molecular docking studies have shown that Sacubitrilat interacts with the active site of neprilysin, leading to its inhibition.[12]
Quantitative Data:
| Compound | Target | IC50 | Reference |
| Sacubitrilat (LBQ657) | Neprilysin | 5 nM | [3] (Note: This is for the active metabolite of the (2S,4R)-isomer) |
| (2R,4S)-Sacubitril | Neprilysin | Data not available | |
| (2S,4S)-Sacubitril | Neprilysin | Data not available | |
| (2R,4R)-Sacubitril | Neprilysin | Data not available |
Pharmacokinetic Profiles
The pharmacokinetic properties of Sacubitril ((2S,4R)-isomer) and its active metabolite Sacubitrilat have been well-characterized in healthy volunteers and patients with heart failure.[7][13][14]
Summary of Pharmacokinetic Parameters for (2S,4R)-Sacubitril and Sacubitrilat:
| Parameter | (2S,4R)-Sacubitril | Sacubitrilat (LBQ657) | Reference |
| Tmax (h) | ~0.5 | ~2.0 | [15][16] |
| t1/2 (h) | ~1.4 | ~11.5 | [16] |
| Protein Binding | 94-97% | 94-97% | [15] |
| Metabolism | Hydrolysis by esterases | - | [15] |
| Excretion | Primarily renal (as Sacubitrilat) | Primarily renal | [7][16] |
No direct comparative pharmacokinetic data for the (2R,4S), (2S,4S), and (2R,4R) stereoisomers of Sacubitril is available in the public domain. It is presumed that these isomers may have different pharmacokinetic profiles due to stereoselective metabolism and distribution.
Logical Relationships and Signaling Pathways
The relationship between the stereoisomers of Sacubitril and their biological effect can be visualized as a logical workflow.
Caption: Logical workflow from Sacubitril stereoisomers to their pharmacological effect.
The diagram illustrates that only the (2S,4R)-stereoisomer of Sacubitril is metabolized by esterases to the active neprilysin inhibitor, Sacubitrilat (LBQ657). The other stereoisomers are presumed to be metabolized to inactive or significantly less active metabolites.
Conclusion
The stereochemistry of Sacubitril is a critical determinant of its pharmacological activity. The therapeutically beneficial effects of Sacubitril/valsartan are solely attributable to the (2S,4R)-stereoisomer, which is a prodrug of the potent neprilysin inhibitor, Sacubitrilat. While methods for the stereoselective synthesis and analytical separation of all four stereoisomers are well-documented, a significant gap exists in the publicly available literature regarding the direct comparative pharmacological activity and pharmacokinetic profiles of the other three stereoisomers. Further research in this area would provide a more complete understanding of the structure-activity relationship of this important class of cardiovascular drugs. This guide provides a comprehensive summary of the current knowledge on the stereoisomers of Sacubitril and serves as a valuable resource for professionals in the field.
References
- 1. Angiotensin Receptor-Neprilysin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
The Genesis of a New Heart Failure Paradigm: An In-depth Technical Guide to the Early Research and Development of Sacubitril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril, in its combination with valsartan, represents a landmark advancement in the treatment of heart failure. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research that underpinned the development of this first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). The journey of Sacubitril from a promising neprilysin inhibitor to a component of a novel co-crystal drug product is a testament to the power of rational drug design and a deep understanding of cardiovascular pathophysiology. This document delves into the core scientific principles, experimental methodologies, and key data that paved the way for this therapeutic innovation.
The Scientific Rationale: Targeting Neprilysin in Heart Failure
Heart failure is characterized by the activation of the renin-angiotensin-aldosterone system (RAAS), leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. While RAAS inhibitors have been the cornerstone of heart failure therapy, the role of endogenous natriuretic peptides (NPs) as a counter-regulatory system offered a compelling therapeutic target.
Natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), exert beneficial effects by promoting vasodilation, natriuresis, and diuresis, and by inhibiting the RAAS and sympathetic nervous system.[1] However, these peptides are rapidly degraded by the enzyme neprilysin (NEP), a neutral endopeptidase.[2] The central hypothesis behind the development of Sacubitril was that inhibiting neprilysin would augment the beneficial effects of the natriuretic peptide system.
Early attempts with neprilysin inhibitors alone, such as candoxatril and ecadotril, failed to show consistent clinical efficacy, partly due to a compensatory activation of the RAAS.[3] This led to the development of vasopeptidase inhibitors, which simultaneously inhibited both neprilysin and angiotensin-converting enzyme (ACE). While showing promise, drugs like omapatrilat were associated with a significant risk of angioedema due to the accumulation of bradykinin, which is degraded by both ACE and neprilysin.[3]
This history set the stage for a new strategy: combining a neprilysin inhibitor with an angiotensin receptor blocker (ARB). This approach would theoretically provide the benefits of enhanced natriuretic peptide activity while simultaneously blocking the deleterious effects of angiotensin II, without the increased risk of angioedema associated with ACE inhibition. Sacubitril (then known as AHU-377) was identified as a potent and selective neprilysin inhibitor, and valsartan was chosen as the ARB partner.[4]
Mechanism of Action: A Dual Approach
Sacubitril is a prodrug that is rapidly converted in vivo by esterases to its active metabolite, LBQ657.[5] LBQ657 is a potent and competitive inhibitor of neprilysin, preventing the breakdown of natriuretic peptides and other vasoactive peptides.[6] By inhibiting neprilysin, LBQ657 increases the levels of circulating ANP and other peptides, which in turn activate their receptors to mediate a range of beneficial cardiovascular and renal effects.
The combination with valsartan, an angiotensin II type 1 (AT1) receptor blocker, is crucial. Neprilysin inhibition can lead to an increase in angiotensin II levels; valsartan effectively blocks the effects of this excess angiotensin II at the AT1 receptor, preventing vasoconstriction, aldosterone release, and other detrimental effects of RAAS activation.[4] This dual mechanism of action is central to the therapeutic efficacy of Sacubitril/valsartan.
Preclinical Research and Development
The development of Sacubitril involved extensive preclinical evaluation to establish its pharmacological profile, efficacy, and safety.
In Vitro Studies
The primary in vitro assay used to characterize Sacubitril's active metabolite, LBQ657, was a neprilysin inhibition assay.
Experimental Protocol: Neprilysin Inhibition Assay
-
Enzyme Source: Recombinant human neprilysin (rhNEP) is used as the enzyme source.
-
Substrate: A fluorogenic substrate, such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH, is employed. In its intact form, the fluorescence of the Mca group is quenched by the DNP group.
-
Assay Buffer: A suitable buffer, typically 50 mM Tris with a detergent like Brij-35 at a pH of 9.0, is used to maintain optimal enzyme activity.
-
Procedure: a. rhNEP is diluted to a working concentration (e.g., 0.1 µg/mL) in the assay buffer. b. Serial dilutions of the test compound (LBQ657) are prepared. c. In a microplate, the diluted enzyme is incubated with the test compound for a specified period to allow for inhibitor binding. d. The fluorogenic substrate is added to initiate the enzymatic reaction. e. The increase in fluorescence, resulting from the cleavage of the substrate and separation of the Mca and DNP groups, is measured over time using a fluorescence plate reader (excitation ~320 nm, emission ~405 nm).
-
Data Analysis: The rate of fluorescence increase is proportional to the neprilysin activity. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Using such assays, the active metabolite of Sacubitril, LBQ657, was identified as a potent neprilysin inhibitor with an IC50 in the low nanomolar range.[6]
Animal Models
The efficacy of Sacubitril (AHU-377) was evaluated in various animal models of hypertension and heart failure.
Experimental Protocol: Induction of Heart Failure in Rats (Coronary Artery Ligation Model)
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Surgical Procedure: a. The rat is intubated and ventilated. b. A left thoracotomy is performed to expose the heart. c. The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle. d. The chest is closed, and the animal is allowed to recover.
-
Post-operative Care: Analgesics are administered to manage pain.
-
Development of Heart Failure: Over a period of several weeks, the myocardial infarction leads to adverse remodeling of the left ventricle, resulting in cardiac dysfunction and the development of heart failure.
Experimental Protocol: Assessment of Cardiac Function using Echocardiography
-
Equipment: A high-frequency ultrasound system with a small animal probe is used.
-
Procedure: a. The rat is lightly anesthetized to minimize motion artifacts while maintaining near-physiological heart rate and blood pressure. b. The chest is shaved, and ultrasound gel is applied. c. Standard echocardiographic views (e.g., parasternal long-axis and short-axis) are obtained. d. M-mode and 2D images are acquired to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.
-
Data Analysis: From these measurements, key parameters of cardiac function are calculated, including:
-
Ejection Fraction (EF %): A measure of the percentage of blood pumped out of the left ventricle with each contraction.
-
Fractional Shortening (FS %): The percentage change in the left ventricular internal diameter between diastole and systole.
-
In preclinical studies, Sacubitril demonstrated dose-dependent antihypertensive effects in hypertensive rat models and improved cardiac function in animal models of heart failure.[7][8]
Early Clinical Development
The promising preclinical data for Sacubitril, particularly in combination with valsartan (LCZ696), led to its advancement into clinical trials.
Pharmacokinetics in Humans
Early phase clinical studies in healthy volunteers and patients with heart failure characterized the pharmacokinetic profile of Sacubitril, its active metabolite LBQ657, and valsartan when administered as LCZ696.
Following oral administration, Sacubitril is rapidly absorbed and converted to LBQ657.[9] The pharmacokinetic parameters from early studies are summarized in the table below.
| Parameter | Sacubitril (Prodrug) | LBQ657 (Active Metabolite) | Valsartan |
| Tmax (median, hours) | ~0.5 | ~2.0 | ~1.5-2.0 |
| t1/2 (mean, hours) | ~1.4 | ~11.5 | ~9.9 |
| Protein Binding | 94-97% | 94-97% | 94-97% |
| Metabolism | Hydrolysis by esterases to LBQ657 | Minimal | Minimal (minor role of CYP2C9) |
| Excretion | Primarily as LBQ657 in urine (52-68%) and feces (37-48%) | - | Primarily in feces (~86%) and urine (~13%) |
| Oral Bioavailability | ≥ 60% | - | Higher than standard valsartan formulations |
Data compiled from multiple sources.[1][9]
Early Clinical Efficacy and Biomarker Studies
Phase II clinical trials provided the first evidence of the efficacy of Sacubitril/valsartan in patients with heart failure. A key study demonstrated that LCZ696 was superior to valsartan alone in reducing N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key biomarker of ventricular wall stress, in patients with heart failure with preserved ejection fraction (HFpEF).
The landmark Phase III trial, PARADIGM-HF (Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure), was a large-scale, randomized, double-blind trial that compared Sacubitril/valsartan with the ACE inhibitor enalapril in patients with heart failure with reduced ejection fraction (HFrEF).[10] The trial was stopped early due to the overwhelming benefit of Sacubitril/valsartan.[10]
| Outcome | Sacubitril/valsartan Group | Enalapril Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint (CV Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |
| Cardiovascular Death | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
| All-Cause Mortality | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
Data from the PARADIGM-HF trial.[10][11]
These compelling results solidified the role of Sacubitril/valsartan as a new standard of care in the management of HFrEF.
Conclusion
The early research and development of Sacubitril is a compelling example of a targeted, mechanism-based approach to drug discovery. Building on the lessons learned from earlier attempts to modulate the natriuretic peptide system, the development of a dual-acting angiotensin receptor-neprilysin inhibitor represented a significant conceptual advance. The rigorous preclinical evaluation of Sacubitril, both in vitro and in vivo, provided a strong scientific foundation for its clinical development. The subsequent success of Sacubitril/valsartan in pivotal clinical trials has fundamentally changed the treatment landscape for heart failure, offering new hope for millions of patients worldwide. This technical guide has provided a glimpse into the core science and meticulous research that propelled this innovative therapy from the laboratory to the clinic.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin: Indications, Expectations, and Challenges - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 4. Frontiers | The history and mystery of sacubitril/valsartan: From clinical trial to the real world [frontiersin.org]
- 5. Sacubitril - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of neprilysin with sacubitril without RAS blockage aggravates renal disease in Dahl SS rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmadive.com [biopharmadive.com]
- 11. pmlive.com [pmlive.com]
Methodological & Application
Synthesis Protocol for Enantiomerically Pure (2S,4S)-Sacubitril: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for the preparation of enantiomerically pure (2S,4S)-Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) drug Sacubitril/Valsartan. The protocol is based on a convergent synthetic strategy that employs a diastereoselective Reformatsky-type reaction and a rhodium-catalyzed stereoselective hydrogenation to establish the two chiral centers with high fidelity. An alternative chemoenzymatic cascade approach is also briefly discussed as a sustainable manufacturing option. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and a visual representation of the synthetic workflow.
Introduction
Sacubitril, chemically known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-succinylamino-2-methylpentanoic acid ethyl ester, is a neprilysin inhibitor. In combination with the angiotensin II receptor blocker valsartan, it is indicated for the treatment of chronic heart failure. The stereochemistry of Sacubitril is crucial for its pharmacological activity, with the (2S,4S) configuration being the desired enantiomer. The synthesis of enantiomerically pure Sacubitril presents a significant challenge due to the presence of two stereocenters. This application note details a robust and scalable synthetic route to obtain the desired (2S,4S)-isomer.
Synthesis Strategy Overview
The primary synthesis route detailed here is a convergent approach that allows for the efficient and stereocontrolled construction of the key intermediate, (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride. This intermediate is then acylated to yield the final Sacubitril product. The key stereocenters are installed via a diastereoselective Reformatsky-type carbethoxyallylation and a subsequent rhodium-catalyzed stereoselective hydrogenation.[1][2][3]
A promising alternative is a one-pot chemoenzymatic cascade that utilizes an ene-reductase and a transaminase to construct the two chiral centers, offering a more environmentally friendly process.[4]
Experimental Protocols
Route 1: Convergent Synthesis via Stereoselective Hydrogenation
This synthesis can be divided into three main stages:
-
Preparation of the acrylic acid precursor.
-
Stereoselective hydrogenation to form the key amino ester intermediate.
-
Final acylation to yield Sacubitril.
Stage 1: Preparation of (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid
This stage involves the synthesis of an α,β-unsaturated ester, which is a crucial precursor for the stereoselective hydrogenation. A common method involves a Wittig reaction or a Horner-Wadsworth-Emmons reaction.[5]
Stage 2: Stereoselective Hydrogenation to form (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
This is the key stereochemistry-defining step.
-
Reaction Setup: In a high-pressure hydrogenation reactor, add (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid (1 equivalent).[6]
-
Catalyst and Solvent: Add a solution of the chiral catalyst, such as [RuCl(p-cymene)(R)-BINAP]Cl (0.006 equivalents), in methanol.[7] Alternatively, a catalyst system of nickel acetate tetrahydrate and (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine can be used with ammonium formate as the hydrogen source.[6]
-
Reaction Conditions: Purge the reactor with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to a pressure of 4.0 MPa. Heat the reaction mixture to 40-55°C and stir for 12 hours or until the reaction is complete as monitored by TLC or HPLC.[7][8]
-
Work-up and Isolation: After cooling and releasing the pressure, concentrate the reaction mixture. The crude product can be purified by crystallization to yield (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid as a white solid.[6]
Stage 3: Esterification and Deprotection to form (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride
-
Esterification: Dissolve the Boc-protected amino acid from Stage 2 in ethanol. Add thionyl chloride (1.1 equivalents) dropwise at 60°C and stir for 1 hour.[9]
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the desired ethyl ester hydrochloride salt.[9]
Stage 4: Final Acylation to this compound
-
Reaction Setup: Dissolve the amino ester hydrochloride from Stage 3 in a suitable solvent such as dichloromethane, and add a base (e.g., pyridine, 3 equivalents).[10]
-
Acylation: Add succinic anhydride (2 equivalents) and warm the mixture to 40-45°C for 6-10 hours.[10]
-
Work-up and Purification: After the reaction is complete, the mixture is worked up using standard extraction procedures. The final product, this compound, can be purified by chromatography or crystallization.
Route 2: Chemoenzymatic Cascade Synthesis of a Key Precursor
This innovative one-pot approach offers a sustainable alternative for generating a key Sacubitril precursor with high diastereoselectivity.[4]
-
Biocatalysts: The cascade utilizes a co-expression of two enzymes: an ene-reductase (GoER from Gluconobacter oxydans) and a transaminase.[4]
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature, using whole cells co-expressing the enzymes, a mixture of whole cells each expressing a single enzyme, or purified enzymes.[4]
-
Outcome: This method can afford the key chiral intermediate in high yield (up to 87%) and excellent diastereomeric excess (99% de).[4]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference(s) |
| Stage 2 | (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | [RuCl(p-cymene)(R)-BINAP]Cl, H₂ | Methanol | 40 | - | 80 | 97.8% optical purity | [7] |
| Stage 2 | (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | Nickel acetate tetrahydrate, chiral ligand, NH₄HCO₂ | Ethanol | 55 | - | 91.9 | - | [6] |
| Stage 3 | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | Thionyl chloride | Ethanol | 60 | 1 | 96.5 | - | [9] |
| Chemoenzymatic | Precursor | Key chiral intermediate | Ene-reductase (GoER), Transaminase | Buffer | - | - | up to 87 | 99% de | [4] |
Visualizations
Synthetic Workflow Diagram
Caption: Convergent synthetic workflow for enantiomerically pure this compound.
Chemoenzymatic Cascade Logic
Caption: Logic diagram for the one-pot chemoenzymatic synthesis of a key Sacubitril precursor.
References
- 1. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 6. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]
- 9. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]
- 10. WO2016119574A1 - Method for preparing sacubitril - Google Patents [patents.google.com]
Application Note: Chiral Separation of Sacubitril Isomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure. Sacubitril contains three chiral centers, leading to the possibility of eight stereoisomers. It is crucial to separate and quantify these isomers to ensure the drug's quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for this purpose. This document provides detailed protocols for the chiral separation of Sacubitril isomers using both normal-phase and reversed-phase HPLC methods.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for the chiral separation of Sacubitril and its related compounds.
Table 1: Normal-Phase HPLC Method Performance
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.998 | [1] |
| Accuracy (%) | 98.3 - 99.5 | [1] |
| Precision (%RSD) | ≤ 1.82 | [1] |
| Limit of Detection (LOD) | 0.06 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.2 µg/mL | [1] |
| Sample Stability | At least 48 hours | [1] |
Table 2: Reversed-Phase HPLC Method Performance
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.999 | [2] |
| Recovery (%) | 93 - 105 | [2] |
| Precision (%RSD, Inter/Intraday) | < 5.2 | [2] |
| Limit of Detection (LOD) | 0.030 - 0.048 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.100 - 0.160 µg/mL | [2] |
Table 3: Chromatographic Performance on CHIRALPAK® IG-3
| Peak | Compound | Retention Time (tR, min) | Tailing Factor (T) | Resolution (Rs) |
| 1 | Sacubitril diastereomer 1 | 20.5 | 1.1 | - |
| 2 | Sacubitril diastereomer 2 | 24.0 | 1.0 | 3.3 |
| 3 | Sacubitril enantiomer | 28.0 | 1.1 | 3.1 |
| 4 | Sacubitril | 30.5 | 1.1 | 1.5 |
| 5 | Valsartan enantiomer | 37.7 | 0.9 | 4.6 |
| 6 | Valsartan | 42.6 | 1.0 | 2.8 |
Data from a specific application by Daicel Chiral Technologies.[3]
Experimental Protocols
Protocol 1: Normal-Phase HPLC Method
This method is suitable for the stereoselective separation of Sacubitril, Valsartan, and their stereoisomeric impurities.[1][4]
1. Chromatographic Conditions:
-
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic Acid (TFA)[1][4]
-
Mobile Phase B: Ethanol: Isopropanol: TFA (80:20:0.1, v/v/v)[1][4]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Run Time: Approximately 50 minutes[1]
2. Sample Preparation:
-
Diluent: n-Hexane: Ethanol (1:1, v/v)
-
Standard Solution: Prepare a stock solution of Sacubitril and its isomers in the diluent. Further dilute to the desired concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the bulk drug sample in the diluent to achieve a known concentration.
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to identify the retention times of the individual isomers.
-
Inject the sample solution.
-
Identify and quantify the isomers in the sample by comparing the retention times and peak areas with the standard.
Protocol 2: Reversed-Phase HPLC Method
This stability-indicating method is designed for the separation of Sacubitril, Valsartan, their enantiomers, diastereomers, and degradation products.[2]
1. Chromatographic Conditions:
-
Column: Chiralcel OJ-RH (150 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase A: 1 mL of Trifluoroacetic Acid (TFA) in 1000 mL of Milli-Q water.[2]
-
Mobile Phase B: 1 mL of TFA in a mixture of Acetonitrile and Methanol (950:50, v/v).[2]
-
Flow Rate: 0.8 mL/min[2]
-
Column Temperature: 45°C[2]
-
Detection: UV at 254 nm[2]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %B 0.01 25 10.0 25 25.0 38 37.0 45 39.0 25 | 45.0 | 25 |
2. Sample Preparation:
-
Diluent: Mobile phase A and Mobile phase B in a suitable ratio.
-
Standard Solution: Prepare individual stock solutions of Sacubitril, Valsartan, and their available isomers in the diluent. Prepare a working standard mixture by diluting the stock solutions.
-
Sample Solution: Dissolve the sample in the diluent to obtain a suitable concentration for analysis.
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition (25% B) until a stable baseline is obtained.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times and response factors.
-
Inject the sample solution.
-
Process the chromatograms to identify and quantify the main components and any impurities or isomers.
Visualizations
Caption: Experimental workflow for HPLC chiral separation.
Caption: Logical relationship of key components in chiral separation.
References
- 1. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Quantification of (2S,4S)-Sacubitril and its Active Metabolite in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated method for the simultaneous quantification of the neprilysin inhibitor prodrug (2S,4S)-Sacubitril and its pharmacologically active metabolite, LBQ657, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol employs a simple and rapid protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and stability. This robust and reliable LC-MS/MS method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Sacubitril.
Introduction
Sacubitril, administered as part of the combination drug Sacubitril/Valsartan, is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used for the treatment of heart failure.[1][2] Sacubitril is a prodrug that is rapidly hydrolyzed by esterases to its active metabolite, LBQ657, which inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides.[1][2] This inhibition leads to increased levels of natriuretic peptides, promoting vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular stress.
Accurate and reliable quantification of both Sacubitril and its active metabolite LBQ657 in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical and preclinical studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3] This application note provides a comprehensive protocol for the simultaneous determination of Sacubitril and LBQ657 in human plasma.
Metabolic Pathway of Sacubitril
Sacubitril is rapidly converted to its active form, LBQ657, through esterase-mediated hydrolysis. Understanding this metabolic conversion is fundamental to interpreting pharmacokinetic data.
Caption: Metabolic activation of Sacubitril to LBQ657.
Experimental
Materials and Reagents
-
This compound and LBQ657 reference standards
-
Sacubitril-d4 and Valsartan-d3 (or other suitable internal standards)[1][4]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent)[1][4]
-
Analytical column: C18, 2.1 x 50 mm, 3.5 µm (or equivalent)[1][4]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Standard Solutions Preparation
Stock solutions of Sacubitril, LBQ657, and the internal standards (IS) are prepared in a 1:9 (v/v) mixture of dimethyl sulfoxide and acetonitrile.[1] Working standard solutions are prepared by serial dilution of the stock solutions with a 1:1 (v/v) mixture of acetonitrile and water.[1] All solutions should be stored at -20°C.[1]
Sample Preparation Protocol
A simple protein precipitation method is employed for plasma sample preparation.[1][5]
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 10 minutes.[5]
-
Centrifuge at 2,500 g for 10 minutes.[5]
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.[1][5]
-
Inject 3-5 µL of the final mixture into the LC-MS/MS system.[1][5]
LC-MS/MS Method Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: LC-MS/MS bioanalytical workflow for Sacubitril.
Chromatographic and Mass Spectrometric Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Ultimate® XB-C18, 2.1 x 50 mm, 3.5 µm[1][4] |
| Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[1][4] |
| Mobile Phase B | Acetonitrile[1][4] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 3.0 µL[1] |
| Column Temperature | 30°C[7] |
| Autosampler Temp. | 8°C[5] |
| Elution | Gradient[1][4] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quad™ 4000[1][4] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][5] |
| Ion Spray Voltage | 4000 V[1][5] |
| Temperature | 650°C[1][5] |
| Nebulizer Gas (GS1) | 55 psi[1][5] |
| Heater Gas (GS2) | 60 psi[1][5] |
| Curtain Gas (CUR) | 30 psi[1][5] |
| Collision Gas (CAD) | 7 units[1][5] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sacubitril | 412.2 | 266.2[6] |
| LBQ657 | Not specified in search results | Not specified in search results |
| Sacubitril-d4 | 416.3 | 266.2[6] |
| Valsartan-d3 | 439.5 | 294.2[6] |
Note: The MRM transition for LBQ657 was not explicitly stated in the provided search results. This would need to be determined experimentally during method development.
Method Validation Summary
The described method was fully validated according to the FDA guidelines for bioanalytical method validation.[1][5] A summary of the validation parameters is presented below.
Table 4: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Sacubitril | 2.00 - 4000[1][4][6] | > 0.99[1] | 2.00[1] |
| LBQ657 | 5.00 - 10000[1][4][6] | > 0.99[1] | 5.00[1] |
Table 5: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Sacubitril | LQC, MQC, HQC | < 15%[8] | < 15%[8] | 85-115%[8] |
| LBQ657 | LQC, MQC, HQC | < 15%[4] | < 15%[4] | 85-115%[4] |
Note: Specific values for precision and accuracy across different QC levels were not detailed in a single source but were stated to be within acceptable limits as per FDA guidelines.[4][8]
Table 6: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Sacubitril | Consistent and reproducible | No significant matrix effect observed[4] |
| LBQ657 | Consistent and reproducible | No significant matrix effect observed[4] |
Note: Specific percentage values for recovery and matrix effect were not consistently provided, but the studies confirmed they were within acceptable ranges.
Stability
Sacubitril and LBQ657 were found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -70°C.[1][8]
Conclusion
This application note provides a detailed, robust, and high-throughput LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite LBQ657 in human plasma. The simple protein precipitation sample preparation and the sensitive and selective nature of the LC-MS/MS analysis make this method ideal for supporting pharmacokinetic studies in a clinical research setting. The method has been thoroughly validated and meets the regulatory requirements for bioanalytical method validation.
References
- 1. scielo.br [scielo.br]
- 2. ijpsm.com [ijpsm.com]
- 3. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study – ScienceOpen [scienceopen.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assay Protocol for Determining (2S,4S)-Sacubitril Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/valsartan, which is approved for the treatment of heart failure.[1] Sacubitril is a prodrug that is metabolized in the body to its active form, Sacubitrilat (LBQ657), which is a potent inhibitor of neprilysin.[2][3][4] Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[5] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the maladaptive remodeling of the heart.[5]
(2S,4S)-Sacubitril is a stereoisomer of Sacubitril and is considered an impurity in the synthesis of the active drug.[3][6][7] As part of the drug development and quality control process, it is essential to characterize the biological activity of such impurities to ensure the safety and efficacy of the final pharmaceutical product. This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on neprilysin. The assay utilizes a fluorogenic substrate in a cellular context to measure the extent of neprilysin inhibition. Human neuroblastoma SH-SY5Y cells, which endogenously express neprilysin, are a suitable model for this assay.[1][8][9]
Signaling Pathway of Neprilysin Inhibition
The signaling pathway illustrates how neprilysin inhibition by active metabolites of drugs like Sacubitril leads to beneficial cardiovascular effects. Neprilysin breaks down natriuretic peptides, which in turn activate guanylate cyclase, leading to the production of cGMP and subsequent vasodilation and other positive outcomes. Inhibiting neprilysin enhances this pathway.
Caption: Signaling pathway of neprilysin inhibition.
Experimental Protocol
This protocol is adapted from commercially available neprilysin activity assay kits and is suitable for a 96-well plate format.[10][11][12]
Materials and Reagents:
-
This compound (or test compound)
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
NEP Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
Protease Inhibitor Cocktail (EDTA-free)
-
Fluorogenic Neprilysin Substrate (e.g., Abz-based peptide)
-
Neprilysin Positive Control (recombinant human neprilysin)
-
Thiorphan (a known neprilysin inhibitor, for positive control of inhibition)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission = 330/430 nm for Abz-based substrates)
Experimental Workflow:
Caption: Workflow for the cell-based neprilysin inhibition assay.
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate medium in a T75 flask until they reach approximately 80% confluency.
-
-
Preparation of Cell Lysate:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold NEP Assay Buffer containing protease inhibitors to the flask.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Homogenize the cells on ice using a sonicator or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Dilute the lysate with NEP Assay Buffer to a final concentration of 1-2 mg/mL, or as optimized.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of this compound and the control inhibitor (Thiorphan) in NEP Assay Buffer.
-
In a 96-well black plate, add the following to the respective wells:
-
Sample Wells: 50 µL of cell lysate and 10 µL of diluted this compound.
-
Positive Control (Inhibition): 50 µL of cell lysate and 10 µL of diluted Thiorphan.
-
Enzyme Control (No Inhibition): 50 µL of cell lysate and 10 µL of NEP Assay Buffer.
-
Background Control: 60 µL of NEP Assay Buffer.
-
-
Adjust the volume in all wells to 90 µL with NEP Assay Buffer if necessary.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Prepare the NEP substrate working solution according to the manufacturer's instructions (e.g., a 1:100 dilution in NEP Assay Buffer).
-
Add 10 µL of the NEP substrate working solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for 60-120 minutes at an excitation wavelength of 330 nm and an emission wavelength of 430 nm (adjust wavelengths based on the specific substrate used).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
Table 1: Raw Fluorescence Data (Kinetic Read)
| Time (min) | Enzyme Control (RFU) | This compound (10 nM) | Thiorphan (100 nM) | Background (RFU) |
| 0 | 500 | 502 | 498 | 100 |
| 10 | 1500 | 1000 | 550 | 102 |
| 20 | 2500 | 1500 | 600 | 105 |
| 30 | 3500 | 2000 | 650 | 108 |
| 40 | 4500 | 2500 | 700 | 110 |
| 50 | 5500 | 3000 | 750 | 112 |
| 60 | 6500 | 3500 | 800 | 115 |
Table 2: Calculated Reaction Rates and Percent Inhibition
| Compound | Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |
| Enzyme Control | - | 100 | 0 |
| This compound | 0.1 | 95 | 5 |
| 1 | 75 | 25 | |
| 5 | 50 | 50 | |
| 10 | 30 | 70 | |
| 100 | 5 | 95 | |
| Thiorphan | 100 | 4 | 96 |
Table 3: Summary of IC50 Values
| Compound | IC50 (nM) |
| This compound (Example Data) | ~5 |
| Thiorphan (Control Inhibitor) | ~10 |
| Sacubitril (Reference) | 5[13][14] |
Conclusion
This application note provides a comprehensive, detailed protocol for assessing the inhibitory activity of this compound on neprilysin in a cell-based format. The use of a fluorogenic substrate and a suitable cell line like SH-SY5Y allows for a sensitive and specific measurement of neprilysin inhibition. This assay is a valuable tool for the characterization of Sacubitril-related compounds and impurities in a drug development and quality control setting. The provided diagrams and tables offer a clear framework for understanding the experimental workflow, the underlying biological pathway, and the presentation of results.
References
- 1. researchgate.net [researchgate.net]
- 2. eurogentec.com [eurogentec.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. [(2S,4R)-Sacubitril (25 mg) (4-(((2R,4S)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid)] - CAS [761373-05-1] [store.usp.org]
- 6. Sacubitril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of hypoxic effect on neprilysin activity in human neuroblastoma SH-SY5Y cells using a novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mercury Reduces the Enzymatic Activity of Neprilysin in Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Sacubitril | Neprilysin | TargetMol [targetmol.com]
Application Notes and Protocols for the Isolation and Purification of (2S,4S)-Sacubitril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methodologies for the isolation and purification of (2S,4S)-Sacubitril, a stereoisomer of the active pharmaceutical ingredient Sacubitril. The protocols detailed below are based on established chromatographic and crystallization principles for chiral separations.
Introduction
Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used in the treatment of heart failure. Sacubitril possesses two chiral centers, resulting in four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The therapeutically active and approved isomer is (2S,4R)-Sacubitril. However, during the synthesis process, other stereoisomers, including this compound, can be formed as impurities.[1][2] The effective isolation and purification of these isomers are critical for quality control, reference standard preparation, and to ensure the stereochemical purity of the final drug product.[2]
This document outlines detailed protocols for the isolation of this compound from a stereoisomeric mixture using preparative chiral High-Performance Liquid Chromatography (HPLC) followed by a purification step via crystallization.
Data Presentation
The following tables summarize the expected quantitative data for the isolation and purification of this compound based on typical performance of the described techniques.
Table 1: Preparative Chiral HPLC Purification of this compound
| Parameter | Value | Reference |
| Chromatographic Purity (Initial Mixture) | ||
| (2S,4R)-Sacubitril | ~80% | [3] |
| (2R,4S)-Sacubitril | Variable | |
| This compound | Variable | |
| (2R,4R)-Sacubitril | Variable | |
| Chromatographic Purity (Isolated this compound) | >98% | [4] |
| Recovery of this compound | 85-95% | General Preparative HPLC |
| Throughput | 10-100 mg per injection | [5] |
Table 2: Crystallization of this compound
| Parameter | Value | Reference |
| Purity after Crystallization | >99.5% | General Crystallization Principles |
| Yield | 70-90% | General Crystallization Principles |
| Melting Point | Isomer-specific, requires experimental determination | |
| Optical Rotation | Isomer-specific, requires experimental determination |
Experimental Protocols
Protocol 1: Isolation of this compound using Preparative Chiral HPLC
This protocol describes the separation of this compound from a mixture of its stereoisomers using preparative chiral HPLC. The method is scaled up from a validated analytical method.[4][6]
1. Materials and Reagents:
-
Stereoisomeric mixture of Sacubitril
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Milli-Q water
2. Equipment:
-
Preparative HPLC system with a UV detector
-
Chiralcel® OJ-H column (or equivalent), 250 mm x 20 mm, 5 µm particle size
-
Fraction collector
-
Rotary evaporator
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OJ-H, 250 mm x 20 mm, 5 µm |
| Mobile Phase A | n-Hexane with 0.1% TFA |
| Mobile Phase B | Ethanol:Isopropanol (80:20, v/v) with 0.1% TFA |
| Gradient | Isocratic (e.g., 90:10 A:B, to be optimized based on analytical separation) |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25°C |
| Injection Volume | 1-5 mL (depending on sample concentration) |
4. Procedure:
-
Sample Preparation: Dissolve the stereoisomeric mixture of Sacubitril in the mobile phase to a final concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the separation at 254 nm and collect the fraction corresponding to the this compound peak. The elution order of stereoisomers should be predetermined using an analytical scale separation with a certified reference standard.
-
Pooling and Concentration: Pool the collected fractions containing the pure this compound. Remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Purity Analysis: Analyze the purity of the isolated this compound using an analytical chiral HPLC method.
Protocol 2: Purification of this compound by Crystallization
This protocol describes the purification of the isolated this compound by crystallization from a suitable solvent system to enhance its purity.
1. Materials and Reagents:
-
Isolated this compound (from Protocol 1)
-
Ethyl acetate (reagent grade)
-
n-Heptane (reagent grade)
2. Equipment:
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Hot plate with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
3. Procedure:
-
Dissolution: Dissolve the isolated this compound in a minimal amount of warm ethyl acetate (approximately 40-50°C) with gentle stirring until a clear solution is obtained.
-
Induction of Crystallization: Slowly add n-heptane as an anti-solvent to the solution at room temperature with continuous stirring until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystal growth. Let the solution stand for 12-24 hours.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold n-heptane to remove any residual impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.
-
Purity and Characterization: Determine the purity of the crystallized this compound by analytical HPLC. Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical relationship of the isolation and purification process.
References
Application Notes and Protocols for Stability Testing and Storage of (2S,4S)-Sacubitril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability testing and recommended storage conditions for (2S,4S)-Sacubitril, an isomer and impurity of Sacubitril. The provided protocols are based on established principles from the International Council for Harmonisation (ICH) guidelines and available scientific literature on Sacubitril's stability.
Introduction
This compound is a stereoisomer of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure.[1] As with any active pharmaceutical ingredient (API) or impurity, understanding its stability profile is critical for ensuring product quality, safety, and efficacy throughout its shelf life. Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. Based on available data for Sacubitril and its isomers, the following storage conditions are recommended:
| Condition | Temperature | Duration | Reference |
| Long-term | -20°C | 3 years (in pure form) | [1] |
| Short-term | 4°C | 2 years (in pure form) | [1] |
| In Solvent | -80°C or -20°C | 6 months or 1 month, respectively | [1] |
| Refrigerator | 2-8°C | Not specified | [4][5] |
It is also advised to store the substance in a desiccated environment.[6]
Stability Testing Protocols
Stability testing for this compound should be conducted following the principles outlined in ICH Q1 guidelines.[2][7][8] This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.
Forced Degradation (Stress Testing)
Forced degradation studies help to elucidate the intrinsic stability of the molecule and validate the stability-indicating power of the analytical methods.[3] Studies on Sacubitril have shown it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable under thermal and photolytic stress.[9][10]
Experimental Protocol for Forced Degradation of this compound:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 200 µg/mL.[9]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 60°C for 2 hours.[11]
-
Neutralize the solution with 1N NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Keep the mixture at 40°C for 1 hour.[11]
-
Neutralize the solution with 0.1N HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 5% v/v hydrogen peroxide.[12]
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a dry heat of 60°C.[12]
-
Dissolve the heat-stressed sample in the solvent to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Section 4). Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify any degradation products.
Summary of Expected Degradation for Sacubitril (likely similar for (2S,4S)-isomer):
| Stress Condition | Observation | Potential Degradation Products | References |
| Acid Hydrolysis | Significant degradation | Impurity 1 (m/z 383.44) | [11] |
| Base Hydrolysis | Significant degradation | Impurity 1 (m/z 383.44) and Impurity 5 (m/z 265.35) | [11][13] |
| Oxidation | Significant degradation | --- | [9][10] |
| Thermal | Stable | --- | [9][10] |
| Photolytic | Stable | --- | [9][10] |
Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted on at least three primary batches of the drug substance.[3] The samples should be stored in container closure systems that are the same as or simulate the packaging proposed for storage and distribution.
ICH Recommended Storage Conditions for Stability Studies: [7]
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
For long-term studies, samples should be tested at 0, 3, 6, 9, 12, 18, and 24 months, and then annually. For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[7]
Analytical Methodology
A validated stability-indicating analytical method is essential for stability testing. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of Sacubitril and its impurities.
Example HPLC Method Parameters (to be optimized and validated for this compound):
| Parameter | Condition |
| Column | C18 column (e.g., 250 x 4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12][14] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 278 nm |
| Column Temperature | 30°C |
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[15][16]
Visualizations
Signaling Pathway of Sacubitril
Sacubitril is a prodrug that is converted to its active metabolite, Sacubitrilat (LBQ657).[17] Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation and natriuresis, which are beneficial in heart failure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ≥98% (HPLC), metallo-endopeptidase neprilysin inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Ich guideline for stability testing | PPTX [slideshare.net]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 11. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. scispace.com [scispace.com]
- 15. japsonline.com [japsonline.com]
- 16. Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | impurity of Sacubitril(AHU 377; AHU377; AHU-377) | CAS# 149709-63-7 |Entrosto for the combo |treatment of heart failure| InvivoChem [invivochem.com]
Application Notes and Protocols for the Safe Handling and Disposal of (2S,4S)-Sacubitril in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and disposal of (2S,4S)-Sacubitril in a laboratory environment. Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉NO₅ | [1][] |
| Molecular Weight | 411.49 g/mol | [1][] |
| Appearance | Colorless to light yellow ointment or white to beige powder | [3][4] |
| Solubility | Soluble in Methanol, DMSO | [1] |
| LogP | 3.96 | [3] |
| Boiling Point | 656.9 ± 55.0 °C at 760 mmHg | [3] |
| Flash Point | 351.1 ± 31.5 °C | [3] |
| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C | [3] |
Table 2: Hazard Information and Exposure Control
| Parameter | Information | Source |
| GHS Hazard Statements | H319: Causes serious eye irritation. H335: May cause respiratory irritation. H361: Suspected of damaging fertility or the unborn child. H372: Causes damage to organs through prolonged or repeated exposure. | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Occupational Exposure Limit (OEL) | No data available. Handle as a potent pharmaceutical compound. | [5][6][7] |
Experimental Protocols
General Handling and Storage Protocol
Objective: To outline the standard procedures for the safe handling and storage of this compound to minimize exposure and maintain compound integrity.
Materials:
-
This compound (solid)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Spatula
-
Weighing paper
-
Tightly sealed, labeled storage container
-
Analytical balance
Procedure:
-
Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Personal Protective Equipment: Don a lab coat, safety goggles, and nitrile gloves.
-
Handling in a Controlled Environment: Conduct all manipulations of solid this compound, including weighing and transferring, within a certified chemical fume hood to avoid inhalation of dust particles.[7]
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Avoid generating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Transferring:
-
Carefully transfer the weighed compound to the desired vessel.
-
If preparing a solution, add the solvent to the solid in the fume hood.
-
-
Storage:
-
Decontamination: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials (weighing paper, gloves) as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Spill Response Protocol
Objective: To provide a clear, step-by-step procedure for managing a spill of this compound to ensure the safety of laboratory personnel and the environment.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., diatomaceous earth, universal binders)[5][6]
-
Chemical-resistant gloves (nitrile)
-
Safety goggles
-
Disposable lab coat or apron
-
Dustpan and brush (for solid spills)
-
Sealable plastic bags for waste disposal
-
70% ethanol or other appropriate decontaminating solution
-
Hazardous waste labels
-
Procedure for a Small Solid Spill (less than 1 gram):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If there is a risk of aerosolization, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on chemical-resistant gloves, safety goggles, and a disposable lab coat.
-
Containment: Gently cover the spill with a dry absorbent material to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the absorbent material and spilled solid into a dustpan. Avoid creating dust.
-
Disposal: Transfer the collected material into a sealable plastic bag. Label the bag as "Hazardous Waste: this compound" and include the date.
-
Decontamination: Wipe the spill area with a cloth dampened with 70% ethanol. Place the cloth in the hazardous waste bag.
-
Final Disposal: Dispose of the sealed bag according to institutional and local regulations for hazardous chemical waste.
Procedure for a Small Liquid Spill (solution of this compound):
-
Follow steps 1-4 as for a solid spill.
-
Containment: Cover the spill with an absorbent material.
-
Absorption: Allow the material to fully absorb the liquid.
-
Collection: Carefully collect the saturated absorbent material and place it in a sealable plastic bag.
-
Follow steps 7-9 as for a solid spill.
For large spills, evacuate the laboratory and contact the institutional safety office immediately.
Waste Disposal Protocol
Objective: To ensure the safe and compliant disposal of this compound waste.
Materials:
-
Labeled, leak-proof hazardous waste containers
-
Personal protective equipment (as per handling protocol)
Procedure:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the date.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
The preferred method of disposal is incineration in a facility equipped with an afterburner and scrubber.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
Visualizations
Signaling Pathway of Sacubitril
Caption: Mechanism of action of Sacubitril.
Laboratory Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound.
Disposal Decision Tree for this compound Waste
Caption: Decision tree for the disposal of waste.
References
- 1. allmpus.com [allmpus.com]
- 3. This compound | impurity of Sacubitril(AHU 377; AHU377; AHU-377) | CAS# 149709-63-7 |Entrosto for the combo |treatment of heart failure| InvivoChem [invivochem.com]
- 4. Sacubitril = 98 HPLC 1369773-39-6 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for Analytical Method Development of Sacubitril Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), is a crucial component in the combination drug sacubitril/valsartan, indicated for the treatment of heart failure. As with any pharmaceutical active ingredient, ensuring the purity and controlling impurities in sacubitril is critical for its safety and efficacy. This document provides detailed application notes and protocols for the development of analytical methods to identify and quantify impurities in sacubitril.
The methods described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These methods are designed to be stability-indicating, meaning they can effectively separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
Signaling Pathway of Sacubitril
Sacubitril is a prodrug that is rapidly converted in vivo to its active metabolite, sacubitrilat (LBQ657). Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin. By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides. This leads to vasodilation, natriuresis (excretion of sodium in the urine), and diuresis (increased urine production), which help to reduce the hemodynamic stress on the heart in patients with heart failure. The co-administration with valsartan, an angiotensin II receptor blocker, is crucial as neprilysin inhibition also leads to an increase in angiotensin II levels. Valsartan selectively blocks the AT1 receptor, mitigating the potential harmful effects of increased angiotensin II.
Caption: Signaling pathway of sacubitril's mechanism of action.
Experimental Workflow for Analytical Method Development
The development of a robust analytical method for sacubitril impurities follows a systematic workflow. This involves method screening and optimization, forced degradation studies to ensure the method is stability-indicating, and finally, method validation according to ICH guidelines.
Caption: Experimental workflow for analytical method development.
Analytical Method Protocols
Stability-Indicating RP-HPLC Method
This method is suitable for the determination of sacubitril and its impurities in bulk drug and pharmaceutical dosage forms.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1][2] |
| Mobile Phase A | 10 mM Disodium Hydrogen Phosphate Buffer[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[3] |
| Detector Wavelength | 254 nm[3] or 278 nm[1][2] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation:
-
Standard Solution (for impurities): Prepare a stock solution of known sacubitril impurities in the diluent. Further dilute to a final concentration suitable for quantification (e.g., at the reporting threshold level).
-
Standard Solution (Sacubitril): Accurately weigh about 25 mg of Sacubitril working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh a quantity of the sacubitril sample equivalent to 25 mg of sacubitril into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
UHPLC Method for Sacubitril and its Impurities
This method offers faster analysis times and improved resolution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Accucore XL C8 (100 x 4.6 mm, 3 µm) or equivalent[4][5][6] |
| Mobile Phase A | Tetrahydrofuran (THF) and 0.1% perchloric acid in water (8:92, v/v)[4][6] |
| Mobile Phase B | THF:Water:Acetonitrile (5:15:80, v/v/v)[4][6] |
| Gradient Program | Optimized based on the separation of all known impurities and degradation products. |
| Flow Rate | 0.6 mL/min[4][5][6] |
| Column Temperature | 30°C[4][5][6] |
| Detector | Photo Diode Array (PDA) detector, monitored in the range of 200–400 nm[4][6] |
| Injection Volume | 2 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation:
-
Follow similar procedures as described for the HPLC method, adjusting concentrations as necessary for the sensitivity of the UHPLC system.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][4][7]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sacubitril sample in 0.1 M HCl and heat at 60°C for 2 hours.[8] Neutralize the solution before injection. |
| Base Hydrolysis | Dissolve the sacubitril sample in 0.1 M NaOH and keep at 40°C for 1 hour.[8] Neutralize the solution before injection. |
| Oxidative Degradation | Treat the sacubitril sample with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance to 80°C for 5 days.[4] |
| Photolytic Degradation | Expose the drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.[1][2] |
Data Presentation: Known and Potential Impurities of Sacubitril
The following table summarizes some of the known process-related and degradation impurities of sacubitril.
| Impurity Name | Structure/Molecular Formula | m/z | Origin |
| Sacubitrilat (Desethyl-sacubitril) | C₂₄H₂₉NO₅ | 384.59[7] | Degradation (Hydrolysis) |
| Sacubitrilat Dimer | - | 767.77[7] | Degradation |
| DIA-SAC | - | - | Process-related/Degradation[4] |
| Cyc-SAC | - | - | Process-related/Degradation[4] |
| MET-SAC | - | - | Process-related[5] |
| MAL-SAC | - | - | Process-related[5] |
| Impurity 1 | - | 383.44[8] | Acid Degradation |
| Impurity 5 | - | 265.35[8] | Base Degradation |
Logical Relationship of Impurity Identification and Quantification
The process of identifying and quantifying impurities is a logical sequence of steps, starting from the detection of a peak in the chromatogram to its final quantitative reporting.
Caption: Logical workflow for impurity identification and quantification.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the development and validation of stability-indicating methods for the analysis of sacubitril and its impurities. Adherence to these guidelines will help ensure the quality, safety, and efficacy of sacubitril-containing drug products. It is crucial for researchers and scientists to adapt and validate these methods based on their specific laboratory conditions and regulatory requirements.
References
- 1. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Neprilysin inhibition in heart failure: mechanisms and substrates beyond modulating natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neprilysin Inhibition in the Prevention of Anthracycline-Induced Cardiotoxicity [mdpi.com]
- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 8. The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in (2S,4S)-Sacubitril synthesis
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of (2S,4S)-Sacubitril. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Hydrogenation Step
Question: My hydrogenation of the α,β-unsaturated ester intermediate is resulting in a low diastereomeric ratio (dr), leading to a poor yield of the desired (2R,4S)-precursor. What are the potential causes and solutions?
Answer: Achieving high diastereoselectivity in the reduction of the trisubstituted olefin to install the two key stereocenters is critical for the overall yield. Low diastereoselectivity can stem from several factors related to the catalyst, reaction conditions, and substrate purity.
Potential Causes:
-
Inactive or Inefficient Catalyst: The chosen catalyst, often a ruthenium or rhodium complex with a chiral phosphine ligand (e.g., Mandyphos), may be deactivated or not suitable for the specific substrate.[1]
-
Suboptimal Hydrogen Pressure & Temperature: The reaction is sensitive to hydrogen pressure and temperature. Conditions that are too mild may lead to incomplete reaction, while overly harsh conditions can degrade the catalyst or promote side reactions.[1]
-
Solvent Effects: The choice of solvent (e.g., ethanol, ethanol/water mixture) can significantly influence the stereochemical outcome of the hydrogenation.[1]
-
Impure Starting Material: Impurities in the α,β-unsaturated ester can interfere with the catalyst, leading to lower selectivity.
Troubleshooting & Optimization Strategies:
| Parameter | Recommended Action | Expected Outcome |
| Catalyst System | Screen different chiral phosphine ligands with a suitable metal precursor (e.g., [Ru(p-cymene)I₂]₂).[1] Ensure the catalyst is handled under inert conditions to prevent deactivation. | Identification of a more selective catalyst system, aiming for >99:1 dr.[1] |
| Hydrogen Pressure | Optimize hydrogen pressure, often in the range of 40-50 bar.[1][2] | Improved reaction rate and diastereoselectivity. |
| Temperature | Investigate a temperature range, for example, between 40-65 °C.[3][4] | Enhanced catalyst activity and selectivity. |
| Solvent | Test various solvents and co-solvents, such as ethanol or methanol/water mixtures. | Improved substrate solubility and stereochemical control. |
| Purification | Recrystallize the α,β-unsaturated ester intermediate before hydrogenation to remove impurities.[5] | A purer substrate can lead to cleaner reaction profiles and higher selectivity. |
Issue 2: Incomplete Reaction or Side Product Formation in the Final Acylation Step
Question: The final step, reacting the amine precursor with succinic anhydride, is giving me a low yield of this compound. How can I improve this?
Answer: The acylation of the amine precursor with succinic anhydride is the final step in forming the Sacubitril molecule. Low yields here are often due to incomplete reactions, challenging purification, or side product formation.
Potential Causes:
-
Poor Reactivity of Succinic Anhydride: The anhydride may be old or have hydrolyzed to succinic acid, which is much less reactive under these conditions.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to a sluggish reaction or the formation of impurities.
-
Difficult Product Isolation: The free-base form of Sacubitril is often an oil and does not readily crystallize, which can lead to significant losses during purification.[1]
-
Side Reactions: The primary amine can undergo side reactions if conditions are not carefully controlled.
Troubleshooting & Optimization Strategies:
| Parameter | Recommended Action | Expected Outcome |
| Reagent Quality | Use fresh, high-purity succinic anhydride. | Increased reaction rate and conversion to the desired product. |
| Reaction Conditions | Screen different solvents (e.g., DMF, dichloromethane) and organic bases (e.g., pyridine).[2][5] Optimize the reaction temperature, often a gentle warming to 40-45°C can be beneficial.[2] | Drive the reaction to completion and minimize side products. |
| Product Isolation | Isolate the product as a crystalline salt. The cyclohexylamine or calcium salts are often used for this purpose as they tend to be well-crystallizing solids.[1][3][5] | Significantly improved isolated yield and purity. |
| Purification | If salt formation is not feasible, careful column chromatography on silica gel is an alternative.[2] | Isolation of pure product, although yields may be lower than crystallization. |
Issue 3: Poor Yield in the Reformatsky-type Reaction for Intermediate Synthesis
Question: I am using a Reformatsky-type reaction to synthesize an acrylic ester intermediate, but the reaction is not reproducible and gives low yields due to side product formation. What can I do?
Answer: The Reformatsky-type carbethoxyallylation is a key step in some synthetic routes to Sacubitril precursors.[6] This reaction can be prone to issues with reproducibility, especially on a larger scale, due to its exothermic nature and the heterogeneous mixture.
Potential Causes:
-
Uncontrolled Exotherms: The formation of the organozinc species is exothermic, and poor heat dissipation can lead to side reactions and byproduct formation.[6][7]
-
Inefficient Mixing: Inefficient stirring of the zinc slurry can lead to localized overheating and inconsistent reaction rates.[7]
-
Slow Reaction Rate: A slow carbethoxyallylation following the rapid formation of the organozinc reagent can lead to the degradation of the reagent.[7]
Troubleshooting & Optimization Strategies:
| Parameter | Recommended Action | Expected Outcome |
| Reaction Setup | For larger scale reactions, consider using a flow chemistry setup with a packed column of activated zinc. This allows for efficient heat dissipation.[6][7] | Improved reproducibility and reduced byproduct formation.[7] |
| Reaction Conditions | In batch mode, ensure very slow addition of the bromide to control the exotherm.[7] Increase the amount of lithium chloride (e.g., up to 8 equivalents) to reduce impurities.[7] | Better control over the reaction temperature and improved yield.[7] |
| Residence Time | In a flow setup, increase the residence time by incorporating a reaction coil after the zinc column to ensure the carbethoxyallylation goes to completion.[7] | Full conversion of the starting material and higher isolated yields.[7] |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of α,β-Unsaturated Acid
This protocol is adapted from a reported industrial-scale synthesis.[1]
-
To a solution of the α,β-unsaturated carboxylic acid (e.g., compound 47 in some literature) in ethanol, add a catalytic amount of [Ru(p-cymene)I₂]₂ and a chiral phosphine ligand (e.g., Mandyphos SL-M004-1).[1]
-
Pressurize the reaction vessel with hydrogen gas to 40 bar.[1]
-
Heat the reaction mixture to a controlled temperature (e.g., 40°C) and stir until hydrogen consumption ceases.[1][3]
-
After the reaction is complete, carefully filter off the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, recrystallize the product to achieve high diastereomeric purity. A 99:1 dr has been reported after recrystallization.[1]
Protocol 2: Final Acylation and Salt Formation
This protocol describes the final coupling step to form Sacubitril and its isolation as a calcium salt.[5]
-
Dissolve the amine precursor hydrochloride salt (e.g., (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methyl-pentanoic acid hydrochloride) and succinic anhydride in DMF.[5]
-
Cool the mixture to 0-10°C and add a calcium-containing base, such as calcium hydroxide, in portions.[5]
-
After the addition is complete, allow the reaction to warm to room temperature (e.g., 25°C) and stir for several hours (e.g., 4 hours).[5]
-
Upon completion, add water to the reaction mixture to precipitate the crude product.
-
Filter the crude product and recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain pure Sacubitril calcium.[5] A mass yield of 88.6% with HPLC purity >99.5% has been achieved with this method.[5]
Visualizations
Troubleshooting Workflow: Low Diastereoselectivity
Caption: Troubleshooting logic for low diastereoselectivity in hydrogenation.
General Synthesis Pathway Overview
Caption: A common synthetic pathway for Sacubitril.
References
- 1. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN108373423B - Preparation method of Sacubitril-valsartan compound and/or eutectic key intermediate Sacubitril calcium - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing HPLC Resolution for Sacubitril Stereoisomers: A Technical Support Center
For researchers, scientists, and drug development professionals working with Sacubitril, achieving optimal HPLC resolution of its stereoisomers is a critical analytical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between Sacubitril stereoisomers?
Poor resolution in the chiral HPLC separation of Sacubitril stereoisomers can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for the Sacubitril enantiomers and diastereomers.
-
Suboptimal Mobile Phase Composition: The mobile phase, including the type and concentration of organic modifiers, aqueous phase pH, and any additives, is crucial for achieving separation.[1]
-
Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes enhance resolution.[1]
-
Inadequate Temperature Control: Temperature can significantly influence chiral recognition and, consequently, the resolution between stereoisomers.[1]
-
Column Overload: Injecting an excessive amount of sample can lead to peak broadening and a loss of resolution.[1]
Q2: Why am I observing peak tailing for my Sacubitril stereoisomer peaks?
Peak tailing in chiral HPLC of Sacubitril can be attributed to:
-
Secondary Interactions: Unwanted interactions between Sacubitril and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing.[1] This is particularly common for compounds with basic functional groups.
-
Column Contamination: The accumulation of contaminants on the column can create active sites that lead to peak tailing.[1]
-
Inappropriate Mobile Phase pH: For ionizable compounds like Sacubitril, a mobile phase pH close to its pKa can result in poor peak shape.[1]
-
Column Degradation: The performance of a chiral column can diminish over time, leading to deteriorated peak shapes.[1]
Q3: How can I eliminate ghost peaks in my chromatogram?
Ghost peaks are extraneous peaks that do not originate from the injected sample.[2] To eliminate them:
-
Ensure Mobile Phase Purity: Use high-purity solvents and additives for mobile phase preparation to avoid introducing contaminants.[1]
-
Prevent System Contamination: Implement a thorough cleaning protocol for the injector, tubing, and detector to prevent carryover from previous injections.[1]
-
Properly Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.[1]
-
Check for Column Bleed: Degradation of the stationary phase can release compounds that appear as ghost peaks.[1]
Troubleshooting Guides
Issue 1: Poor Resolution
If you are experiencing poor resolution between Sacubitril stereoisomers, follow this troubleshooting workflow:
References
Overcoming solubility issues of (2S,4S)-Sacubitril in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,4S)-Sacubitril. The following information is designed to address common challenges related to its solubility in aqueous buffers and provide practical guidance for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and how is it affected by pH?
A1: The aqueous solubility of Sacubitril is highly pH-dependent. It is poorly soluble in acidic conditions and freely soluble in neutral to alkaline conditions. This is a critical consideration when preparing solutions for in vitro and in vivo experiments. For instance, the solubility of Sacubitril has been reported to be as low as 0.05 mg/mL in 0.1 N hydrochloric acid (HCl) and greater than 50 mg/mL at a pH of 6.8[1].
Q2: Why is Sacubitril often formulated as a co-crystal with Valsartan?
A2: Sacubitril is commercially available as a co-crystal with Valsartan (brand name Entresto®) to enhance its solubility, stability, and bioavailability[2]. This co-crystal technology improves the dissolution characteristics of both compounds[2]. The co-crystal dissociates into Sacubitril and Valsartan upon dissolution[1].
Q3: What are some common solvents for dissolving this compound in a laboratory setting?
A3: this compound is soluble in various organic solvents, which can be used to prepare stock solutions. These include methanol, ethanol, dimethyl sulfoxide (DMSO), and acetonitrile[2][3][4]. For aqueous-based assays, a concentrated stock solution in an organic solvent is typically prepared first and then diluted into the aqueous buffer.
Troubleshooting Guide
Issue: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer.
-
Cause 1: pH of the Aqueous Buffer: Sacubitril has low solubility in acidic pH. If your aqueous buffer has a pH below neutral, precipitation is likely to occur.
-
Solution: Ensure the final pH of your solution is neutral (around 7.0-7.4) or slightly alkaline. You may need to adjust the pH of your buffer after adding the Sacubitril stock solution.
-
-
Cause 2: Insufficient Solvent Concentration: The final concentration of the organic co-solvent in your aqueous buffer may be too low to maintain the solubility of Sacubitril.
-
Solution: Increase the percentage of the co-solvent in your final solution, if permissible for your experimental system. Always perform a vehicle control experiment to account for any effects of the solvent.
-
-
Cause 3: Concentration Exceeds Solubility Limit: The final concentration of Sacubitril in your aqueous buffer may be above its solubility limit, even at a neutral pH.
-
Solution: Try preparing a more dilute solution. If a higher concentration is required, consider the use of solubilizing agents such as surfactants.
-
Issue: My this compound solution appears to be degrading over time.
-
Cause: Sacubitril can be susceptible to degradation under certain conditions, particularly hydrolytic and oxidative stress[5].
-
Solution: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store stock solutions at -20°C or -80°C and protect them from light. For aqueous solutions, it is not recommended to store them for more than one day[3]. Avoid prolonged exposure to strong acidic or alkaline conditions, as well as oxidizing agents.
-
Data Presentation
Table 1: Solubility of Sacubitril in Various Solvents
| Solvent | Solubility | Reference |
| 0.1 N HCl | 0.05 mg/mL | [1] |
| pH 6.8 Buffer | >50 mg/mL | [1] |
| Water | Sparingly soluble | [2] |
| Methanol | Freely soluble | [4] |
| Ethanol | Freely soluble | [2] |
| Acetonitrile | Freely soluble | [2] |
| DMSO | ~20 mg/mL (for Sacubitril/Valsartan co-crystal) | [3] |
Table 2: Solubility of Sacubitril Calcium Salt
| Solvent | Solubility (mg/mL) | Reference |
| 0.1 N HCl | 0.17 | [6] |
| pH 6.8 Buffer | 4.0 | [6] |
| Water | 1.1 | [6] |
| Ethanol | 11.7 | [6] |
| Acetonitrile | 9.2 | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add the desired volume of an appropriate organic solvent (e.g., DMSO, methanol, or ethanol) to achieve the target stock concentration.
-
Dissolution: Vortex or sonicate the mixture until the Sacubitril is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to neutral or slightly alkaline (e.g., pH 7.4).
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound organic stock solution to achieve the final desired concentration. The slow addition helps to prevent localized high concentrations that can lead to precipitation.
-
Final pH Check: After adding the stock solution, re-check the pH of the final working solution and adjust if necessary.
-
Usage: Use the freshly prepared aqueous solution immediately for your experiment.
Protocol 3: Dissolution Testing of Sacubitril Formulations
This protocol is adapted from FDA guidance for Sacubitril/Valsartan tablets and can be used as a starting point for custom dissolution studies.
-
Apparatus: Use a USP Type I (basket) or Type II (paddle) dissolution apparatus[7].
-
Dissolution Medium: Prepare a phosphate buffer at pH 6.8[7]. The volume is typically 900 mL.
-
Temperature: Maintain the temperature of the dissolution medium at 37°C ± 0.5°C[7].
-
Agitation: Set the rotational speed to 75 rpm[7].
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 15, 30, 45, 60 minutes).
-
Sample Analysis: Analyze the concentration of Sacubitril in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry at 253 nm or HPLC[7][8].
Visualizations
Caption: Mechanism of action of Sacubitril.
Caption: Workflow for a dissolution experiment.
References
Technical Support Center: (2S,4S)-Sacubitril Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (2S,4S)-Sacubitril stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
Unstable this compound stock solutions can lead to inconsistent experimental results. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate formation in the stock solution upon storage. | - The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.- The solvent has partially evaporated, increasing the concentration.- The compound has degraded into less soluble products. | - Prepare a new stock solution at a lower concentration.- Ensure the storage vial is tightly sealed to prevent solvent evaporation.- Filter the solution through a 0.22 µm syringe filter before storage.- Store at a recommended temperature where solubility is maintained. |
| Loss of potency or inconsistent results over time. | - Chemical degradation of this compound due to hydrolysis, oxidation, or other reactions.- Exposure to light, elevated temperatures, or non-optimal pH. | - Prepare fresh stock solutions more frequently.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Store solutions protected from light at ≤ -20°C. For long-term storage, -80°C is recommended.[1]- Use aprotic solvents like anhydrous DMSO or ethanol. If aqueous buffers are necessary, use a slightly acidic pH (e.g., pH 3-5) and prepare fresh daily.[2][3] |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | - Formation of degradation products. Sacubitril is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[4][5][6][7] | - Review the handling and storage conditions of the stock solution.- Characterize the new peaks to identify potential degradation products. Common degradation pathways for Sacubitril involve hydrolysis.[4][5][8]- Implement the recommended storage and handling procedures to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is advisable to use a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol. These solvents minimize the risk of hydrolysis. If aqueous buffers are required for experimental assays, it is best to prepare these working solutions fresh from a concentrated stock in an aprotic solvent on the day of use.
Q2: At what temperature should I store my this compound stock solutions?
A2: For long-term stability, stock solutions should be stored at -20°C or, preferably, -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Sacubitril is susceptible to degradation in both acidic and alkaline aqueous conditions.[4][7][9] Specifically, it undergoes hydrolysis which is catalyzed by both acid and base. If you must use an aqueous solution, it is crucial to control the pH. Studies on similar compounds suggest that a slightly acidic to neutral pH is often optimal for stability, though this should be experimentally verified for your specific conditions.[2][3]
Q4: Should I protect my this compound stock solutions from light?
A4: While forced degradation studies have shown Sacubitril to be relatively stable under photolytic stress compared to hydrolytic and oxidative stress, it is always good laboratory practice to protect stock solutions of organic compounds from light.[4][5][7] Storing solutions in amber vials or wrapping vials in aluminum foil is recommended.
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of your stock solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[4][9][10][11] This involves analyzing an aliquot of your stock solution over time and looking for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
-
Objective: To determine the stability of a this compound stock solution under specific storage conditions.
-
Materials and Equipment:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Calibrated micropipettes
-
HPLC vials
-
-
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a fresh dilution of the this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the diluted sample by HPLC. A suggested starting method could involve a mobile phase of acetonitrile and water with 0.1% TFA, a flow rate of 1.0 mL/min, and UV detection at 254 nm.[9] Method optimization may be required.
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline (100% initial concentration).
-
-
Storage:
-
Store the stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a dilution and analyze by HPLC as described for the initial analysis.
-
Record the peak area of the this compound peak and note the presence and area of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Summarize the data in a table.
-
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound stock solutions.
Caption: Major degradation pathways for Sacubitril in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies - ProQuest [proquest.com]
- 6. Stability- Indicating RP-HPLC Method Development And Validation For Determination Of Sacubitril Impurities In Sacubitril And Valsartan Microsphere Dosage Form. | Neuroquantology [neuroquantology.com]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RP-HPLC method for stability of sacubitril and valsartan. [wisdomlib.org]
- 11. Stability indicating analytical method development and validation for estimation of Sacubitril and Valsartan in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
Common interferences in the mass spectrometry of (2S,4S)-Sacubitril
Welcome to the technical support center for the mass spectrometry analysis of (2S,4S)-Sacubitril. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Poor Signal Intensity or No Signal for Sacubitril
Question: I am not seeing a signal, or the signal for Sacubitril is very weak in my LC-MS/MS analysis. What are the possible causes and how can I troubleshoot this?
Answer:
A weak or absent signal for Sacubitril can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for poor or no Sacubitril signal.
Detailed Steps:
-
Verify Sample Preparation: Sacubitril is often extracted from plasma using protein precipitation with acetonitrile.[1][2] Ensure that the correct procedure was followed and that the solvents were of appropriate quality. Sacubitril is a prodrug and can be susceptible to degradation; ensure samples were handled and stored correctly.[3]
-
Check LC System: Confirm that the correct analytical column (typically a C18 column) and mobile phase (often a mixture of acetonitrile and water with additives like formic acid or ammonium acetate) are being used.[4][5][6] Check for any leaks in the LC system, and verify the injection volume.
-
Review MS Settings: Ensure the mass spectrometer is set to the correct precursor and product ions for Sacubitril. The protonated molecule [M+H]⁺ is typically used as the precursor ion.[4][5] Confirm that the ionization source parameters (e.g., spray voltage, gas flows, and temperature) are optimized for Sacubitril. It is analyzed in positive electrospray ionization (ESI) mode.[4][5][6]
-
Internal Standard Signal: If you are using a stable isotope-labeled internal standard (SIL-IS), such as Sacubitril-d4, check its signal.[4] If the internal standard signal is also poor, this points towards a systematic issue with the LC-MS system rather than a problem specific to the analyte.
-
Troubleshoot MS Hardware: If the above steps do not resolve the issue, consider cleaning the ion source, as contamination can lead to poor ionization efficiency. Check for any blockages in the sample path.
Issue 2: High Signal Variability and Poor Reproducibility
Question: My results for Sacubitril are showing high variability between injections and poor reproducibility. What could be causing this?
Answer:
High variability is often linked to matrix effects, where components of the sample matrix (e.g., plasma) interfere with the ionization of the analyte.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Matrix effects can cause ion suppression or enhancement, leading to inconsistent results. To assess matrix effects, compare the peak area of Sacubitril in a post-extraction spiked sample with the peak area in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Improve Sample Cleanup: If significant matrix effects are observed, consider a more rigorous sample preparation method. While protein precipitation is common, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide a cleaner sample extract.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression or enhancement in the same way, allowing for accurate quantification. Sacubitril-d4 is a commonly used internal standard.[4]
-
Chromatographic Separation: Ensure that your chromatographic method provides adequate separation of Sacubitril from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can help to move Sacubitril to a cleaner region of the chromatogram.
Issue 3: Carryover of Sacubitril in Blank Injections
Question: I am observing a peak for Sacubitril in my blank injections following a high-concentration sample. How can I minimize carryover?
Answer:
Carryover can lead to inaccurate quantification of subsequent samples. Here are some strategies to address it:
-
Optimize Wash Solvents: Ensure your autosampler wash solution is effective at removing Sacubitril. A wash solution with a higher percentage of organic solvent or a different pH may be more effective.
-
Increase Wash Volume and Time: Increase the volume of the wash solution and the duration of the needle wash.
-
Injector Port Cleaning: The injector port and needle seat can be sources of carryover. Follow the manufacturer's instructions for cleaning these components.
-
"Blank-Blank" Injections: Injecting one or two blank samples after a high-concentration sample can help to wash out any residual analyte from the system.
Frequently Asked Questions (FAQs)
Q1: What are the common mass transitions for this compound and its active metabolite?
A1: The most commonly used mass transitions for Sacubitril and its active metabolite, LBQ657, in positive ion mode are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 412.2 | 266.2 |
| LBQ657 (active metabolite) | 384.2 | 238.1 |
| Sacubitril-d4 (IS) | 416.3 | 266.2 |
Note: These values may vary slightly depending on the instrument and tuning parameters.[4][7]
Q2: What is in-source fragmentation and can it affect Sacubitril analysis?
A2: In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer. This can lead to a decrease in the abundance of the intended precursor ion and the appearance of fragment ions in the MS1 scan. While not commonly reported as a major issue for Sacubitril, it can be influenced by the ion source temperature and voltages (e.g., declustering potential or fragmentor voltage). If you suspect in-source fragmentation, try reducing these parameters to see if the precursor ion intensity increases.
Q3: Can co-administered drugs interfere with the analysis of Sacubitril?
A3: Yes, co-administered drugs can potentially interfere with the analysis. Sacubitril is often administered with Valsartan. Additionally, patients may be taking other cardiovascular medications.[5] Interference can occur in two main ways:
-
Isobaric Interference: A co-administered drug or its metabolite may have the same nominal mass as Sacubitril, leading to a false positive or an overestimation of the concentration. High-resolution mass spectrometry can help to distinguish between compounds with the same nominal mass but different exact masses.
-
Ion Suppression/Enhancement: Co-eluting drugs can affect the ionization efficiency of Sacubitril, leading to inaccurate quantification. Using a stable isotope-labeled internal standard is the best way to mitigate this.
Q4: What is the metabolic pathway of Sacubitril and how can it impact my analysis?
A4: Sacubitril is a prodrug that is rapidly metabolized by esterases to its active form, LBQ657. A minor hydroxylated metabolite has also been identified.[3][6] It is important to be aware of these metabolites as they may have similar fragmentation patterns or could potentially interfere with the analysis of the parent drug if not chromatographically resolved.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Sacubitril-d4 in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 4500 V |
| Source Temperature | 500 °C |
Note: These are typical starting parameters and should be optimized for your specific instrument and application.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical Pharmacokinetics of Sacubitril/Valsartan (LCZ696): A Novel Angiotensin Receptor-Neprilysin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Preventing degradation of (2S,4S)-Sacubitril during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (2S,4S)-Sacubitril during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Sacubitril?
A1: Sacubitril is susceptible to degradation under several conditions. The main degradation pathways include:
-
Hydrolysis: As an ethyl ester prodrug, Sacubitril can be hydrolyzed to its active metabolite, Sacubitrilat (LBQ657). This can be chemically mediated (acidic or basic conditions) or enzymatically driven by esterases present in biological samples.
-
Lactonization: Intramolecular cyclization can occur, leading to the formation of a lactone. This is often favored under acidic conditions.
-
Oxidation: Sacubitril can be degraded in the presence of oxidizing agents.
Forced degradation studies have shown that Sacubitril undergoes significant degradation under acidic, basic, and oxidative stress.[1][2]
Q2: Why is it important to prevent the degradation of this compound?
A2: this compound is a stereoisomer of the active prodrug Sacubitril ((2S,4R)-Sacubitril). In pharmaceutical formulations and during bioanalysis, it is crucial to accurately quantify the specific isomers. Degradation can lead to inaccurate measurements of the active compound and its impurities, affecting pharmacokinetic, pharmacodynamic, and stability studies. The (2S,4S)-isomer is often used as a reference standard in HPLC methods for separating stereoisomers.[]
Q3: What are the key factors to consider during sample preparation to minimize degradation?
A3: To minimize the degradation of Sacubitril during sample preparation, consider the following factors:
-
pH: Avoid strongly acidic or basic conditions. Maintain a neutral or slightly acidic pH where possible.
-
Temperature: Keep samples cool throughout the preparation process. Use of ice baths and refrigerated centrifuges is recommended.
-
Enzymatic Activity: In biological matrices like plasma, inhibit esterase activity to prevent the conversion of Sacubitril to Sacubitrilat.
-
Solvent Choice: Use high-purity solvents and avoid those that may contain reactive impurities.
-
Light Exposure: While Sacubitril is relatively stable under photolytic stress, it is good practice to protect samples from prolonged exposure to direct light.
Troubleshooting Guides
Issue 1: Low Recovery of Sacubitril in Plasma Samples
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | Sacubitril is a substrate for carboxylesterase 1 (CES1), which is abundant in the liver and also present in plasma.[4] To prevent enzymatic conversion to Sacubitrilat: - Collect blood samples in tubes containing an esterase inhibitor like sodium fluoride. - Immediately process blood samples at low temperatures (e.g., 4°C) to separate plasma. - For in vitro studies, consider adding a specific CES1 inhibitor like bis-(p-nitrophenyl) phosphate (BNPP) to your sample matrix.[4] |
| Chemical Hydrolysis | Extreme pH during sample processing can lead to hydrolysis. - Ensure all buffers and solutions are within a pH range of 4-7. - If using protein precipitation with an acid, neutralize the sample as soon as possible. |
| Adsorption to Labware | Sacubitril may adsorb to certain types of plastic or glass surfaces. - Use low-adsorption polypropylene tubes and pipette tips. - Silanized glassware can also be used to minimize adsorption. |
| Inefficient Extraction | The chosen extraction method may not be optimal for Sacubitril. - For protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is sufficient (e.g., 6:1 v/v).[5][6] - For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate (e.g., a mixed-mode or polymeric reversed-phase sorbent). |
Issue 2: High Variability in Sacubitril Quantification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Variations in time and temperature during sample preparation can lead to inconsistent degradation. - Standardize all incubation times and temperatures. - Process all samples, standards, and quality controls in the same manner and for the same duration. |
| Matrix Effects in LC-MS/MS | Components of the biological matrix can interfere with the ionization of Sacubitril, leading to variable results. - Optimize the sample cleanup procedure. If using protein precipitation, consider a subsequent liquid-liquid extraction or SPE step. - Use a stable isotope-labeled internal standard for Sacubitril to compensate for matrix effects. |
| Instability in Autosampler | Sacubitril may degrade in the processed sample while waiting for injection in the autosampler. - Keep the autosampler temperature low (e.g., 4°C). - Perform an autosampler stability study to determine the maximum allowable time from sample preparation to injection. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is adapted from validated LC-MS/MS methods for the quantification of Sacubitril in human plasma.[5][6][7]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of plasma sample.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Sacubitril-d4 in acetonitrile:water).
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at a high speed (e.g., 2,500 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Dilution: Add 100 µL of acetonitrile:water (1:1, v/v).
-
Final Mixing: Vortex for 5 minutes.
-
Injection: Inject an appropriate volume (e.g., 3 µL) into the LC-MS/MS system.
Protocol 2: General Troubleshooting for Solid-Phase Extraction (SPE) of Sacubitril
This is a general guide for troubleshooting low recovery during SPE, which is a common issue.[8][9]
-
Fraction Collection: To identify where the analyte is being lost, collect and analyze the fractions from each step of the SPE process (load, wash, and elution).
-
Analysis of Fractions:
-
Analyte in Load Fraction: This indicates that Sacubitril is not being retained by the sorbent.
-
Check Sorbent Choice: Ensure the sorbent provides the correct retention mechanism (e.g., reversed-phase for nonpolar analytes).
-
Sample pH: Adjust the pH of the sample to ensure Sacubitril is in a state that will interact with the sorbent.
-
Sample Solvent: The sample solvent may be too strong, preventing retention. Dilute the sample with a weaker solvent.
-
-
Analyte in Wash Fraction: The wash solvent is too strong and is eluting Sacubitril prematurely.
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in the wash step.
-
-
Analyte Not in Any Fraction (Retained on Sorbent): The elution solvent is not strong enough to remove Sacubitril from the sorbent.
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent or use a stronger organic solvent in the elution step.
-
Adjust pH: Modify the pH of the elution solvent to disrupt the interaction between Sacubitril and the sorbent.
-
-
Data Presentation
Table 1: Stability of Sacubitril in Human Plasma under Various Storage Conditions
| Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 16.6 hours | Stable |
| -20°C | 67 days | Stable |
| Freeze-Thaw Cycles (from -20°C) | 3 cycles | Stable |
| Processed Sample in Autosampler (4°C) | 24 hours | Stable |
Data adapted from a study by Ni et al. Please note that stability should be independently verified for your specific laboratory conditions and matrices.
Visualizations
Caption: Workflow for Sacubitril Sample Preparation from Plasma.
Caption: Primary Degradation Pathways of Sacubitril.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 4. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hawach.com [hawach.com]
Sacubitril Synthesis Pathway: A Technical Support Guide for Enhanced Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Sacubitril. The following question-and-answer guide addresses common issues encountered during synthesis, offering solutions to enhance yield, purity, and overall process efficiency.
Frequently Asked Questions (FAQs) and Troubleshooting
1. Low Yield in the Reformatsky-Type Carbethoxyallylation Step
-
Question: We are experiencing low yields during the zinc-mediated Reformatsky-type carbethoxyallylation of the imine with ethyl 2-(bromomethyl)acrylate. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in this step are often attributed to several factors:
-
Inadequate Zinc Activation: The zinc metal must be sufficiently activated to initiate the formation of the organozinc reagent.
-
Poor Mixing and Exotherm Control: In batch processes, inefficient mixing of the zinc slurry can lead to uncontrolled exotherms, resulting in the formation of byproducts.[1][2]
-
Slow Carbethoxyallylation: The rate of the carbethoxyallylation reaction itself might be slow compared to the formation of the organozinc species.[1]
Troubleshooting and Optimization:
-
Zinc Activation: Ensure the zinc dust is properly activated prior to use. Common activation methods include washing with dilute acid followed by rinsing with anhydrous solvents.
-
Flow Chemistry Adoption: Transitioning from a batch to a continuous flow setup using a packed column of activated zinc can significantly improve yield and reproducibility.[1][2] Flow chemistry allows for better heat dissipation, preventing uncontrolled exotherms and reducing byproduct formation.[1][2]
-
Increased Residence Time: In a flow setup, increasing the residence time by incorporating a reaction coil after the zinc column can allow for complete conversion, thereby improving the yield.[1]
-
Optimized Additives: The addition of lithium chloride (LiCl) has been shown to decrease impurities and improve yield.[1][3] Experimenting with the stoichiometry of LiCl may be beneficial.
-
2. Formation of Diastereomeric Impurities during Stereoselective Hydrogenation
-
Question: Our final product shows significant diastereomeric impurities following the stereoselective hydrogenation step. How can we improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in the hydrogenation of the acrylic acid intermediate is critical for the purity of the final Sacubitril product. The choice of catalyst, protecting group, and reaction conditions are key.
Troubleshooting and Optimization:
-
Catalyst and Ligand Selection: The use of a rhodium catalyst with a suitable chiral phosphine ligand is a common strategy.[1] Another patented method employs a Ruthenium catalyst, [Ru(p-cymene)I2]2, with the chiral phosphine ligand Mandyphos SL-M004-1, which has been reported to give a 99:1 diastereomeric ratio (dr) before recrystallization.
-
Nitrogen Protecting Group: The choice of the protecting group on the nitrogen atom can influence the facial selectivity of the hydrogenation.[4] Altering the protecting group may reverse or enhance the stereoselectivity.
-
Hydrogen Pressure and Reaction Time: In a flow system, incomplete conversion due to hydrogen depletion can be an issue.[1] Using sequential tube-in-tube reactors can ensure a sufficient supply of hydrogen.[1] Optimizing the hydrogen pressure (e.g., 40 bar) and residence time is crucial.
-
Solvent System: The reaction is typically carried out in solvents like ethanol. Ensure the solvent is anhydrous, as water can interfere with the catalyst.
-
3. Presence of Process-Related Impurities in the Final Product
-
Question: We are observing several process-related impurities in our final Sacubitril product. What are the common impurities and how can we minimize their formation?
-
Answer: Sacubitril impurities can originate from starting materials, intermediates, byproducts, or degradation products.[] Common impurities include stereoisomers, desethyl sacubitril, and sacubitrilat.[6]
Troubleshooting and Optimization:
-
Purity of Intermediates: Ensuring the purity of key intermediates at each stage is crucial. A "telescoped" process, where intermediates are not isolated, requires careful monitoring to prevent the carry-over of impurities.[6]
-
Control of Reaction Conditions: Strict control over reaction parameters such as temperature, reagent stoichiometry, and reaction time is essential. For instance, in the formation of certain amide impurities, the choice of condensing agent and reaction temperature can significantly impact purity.[7] Using PyBOP as a condensing agent at a controlled temperature of -10 to 0 °C has been shown to improve yield and purity.[7]
-
Final Salt Formation: During the formation of the final salt (e.g., Sacubitril/valsartan sodium), the choice of base is important. Using a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide can minimize the hydrolysis of the Sacubitril ester, thereby reducing the formation of hydrolysis-related impurities.[8]
-
Purification Techniques: Developing robust purification methods, such as crystallization, is key to removing final impurities. An industrial process for Sacubitril sodium salt involves purification via a cyclohexylamine salt.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches to provide a basis for comparison and optimization.
Table 1: Comparison of Batch vs. Flow for Reformatsky-Type Reaction
| Parameter | Batch Process | Flow Process |
| Yield | 82% (but not consistently reproducible on a large scale)[1] | 70% (consistent and reproducible)[1] |
| Diastereomeric Ratio (dr) | 99:1[1] | 99:1[1] |
| Key Challenge | Uncontrolled exotherms, leading to byproduct formation.[1][2] | Requires specialized equipment setup. |
| Key Advantage | Simpler initial setup. | Better heat dissipation, improved reproducibility, shorter reaction time.[1][2] |
Table 2: Conditions for Stereoselective Hydrogenation
| Catalyst System | Substrate Concentration | Hydrogen Pressure | Residence Time (Flow) | Conversion | Diastereomeric Ratio (dr) |
| Rhodium-based | 0.05 M | 25 bar | 3 h | 78%[1] | - |
| Rhodium-based (optimized flow) | 0.2 M | - | - | 99% (isolated yield)[1] | 93:7[1] |
| [Ru(p-cymene)I2]2 / Mandyphos SL-M004-1 | - | 40 bar | - | - | 99:1 |
Experimental Protocols
1. Key Experiment: Flow Chemistry-Based Reformatsky-Type Carbethoxyallylation
-
Objective: To synthesize the acrylic ester intermediate (compound 13 in the cited literature) in high yield and diastereoselectivity using a continuous flow setup.[1]
-
Methodology:
-
Prepare a 0.2 M solution in isopropanol containing the imine (1.0 equiv), ethyl 2-(bromomethyl)acrylate (1.2 equiv), and lithium chloride (8.0 equiv).[1]
-
Pack a column with activated zinc dust.
-
Pump the reaction solution through the zinc column at a defined flow rate.
-
The output from the column is then passed through a 10 mL reaction coil to ensure a residence time of approximately 1 hour, allowing for complete reaction.[1]
-
The product stream is collected and can be passed through scavenger cartridges to remove unreacted reagents or byproducts.
-
The solvent is removed under reduced pressure, and the crude product is analyzed for yield and diastereomeric purity.
-
2. Key Experiment: Stereoselective Hydrogenation in a Flow System
-
Objective: To perform the stereoselective hydrogenation of the acrylic acid intermediate (compound 6 in the cited literature) to achieve high conversion and diastereoselectivity.[1]
-
Methodology:
-
Prepare a 0.2 M solution of the acrylic acid intermediate in ethanol with 1 mol% of a suitable Rhodium catalyst.[1]
-
Utilize a tube-in-tube reactor system, with the inner tube carrying the reaction mixture and the outer tube pressurized with hydrogen gas. Using two sequential tube-in-tube reactors is recommended to prevent hydrogen depletion.[1]
-
Set the flow rate to achieve the desired residence time.
-
The product stream is collected, and the solvent is removed under reduced pressure.
-
The resulting acid is then esterified, and the protecting group is cleaved in a subsequent batch step.[1]
-
The final product is analyzed for yield and stereoisomeric purity by chiral HPLC.[1]
-
Visualizations
Caption: A simplified overview of a convergent Sacubitril synthesis pathway.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Relationships between process parameters and reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN110878039A - Preparation method of Sacubitril valsartan sodium impurity - Google Patents [patents.google.com]
- 8. CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696 - Google Patents [patents.google.com]
Refining dosage calculations for in vitro experiments with (2S,4S)-Sacubitril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (2S,4S)-Sacubitril in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is the prodrug of sacubitrilat (LBQ657), a potent inhibitor of the enzyme neprilysin.[1][2] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[1][3] In in vitro settings, this compound must be metabolized to its active form, sacubitrilat, to exert its inhibitory effect on neprilysin. The primary mechanism of action is the reduction of neprilysin activity, leading to an increase in the concentration of its substrate peptides in the experimental system.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. For cell culture experiments, DMSO is the most commonly used solvent. It has been reported to have a solubility of up to 82 mg/mL in fresh DMSO.
Q3: How should I prepare stock solutions and working concentrations for my cell culture experiments?
A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in your cell culture medium to the desired final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for this compound in in vitro assays?
A4: The effective concentration of this compound can vary depending on the cell type, the level of neprilysin expression, and the specific assay. The active form, sacubitrilat, has an IC50 of approximately 5 nM for neprilysin inhibition. A study on myocardial fibroblasts showed dose-dependent effects in the concentration range of 10⁻⁷ to 10⁻⁵ M. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Insufficient prodrug conversion: The cell line used may have low expression of the necessary esterases (like Carboxylesterase 1, CES1) to convert sacubitril to its active form, sacubitrilat.[1] 2. Low neprilysin expression: The target cells may not express sufficient levels of neprilysin. 3. Incorrect dosage: The concentration of sacubitril may be too low. 4. Degradation of the compound: Sacubitril may be unstable in the cell culture medium over long incubation periods. | 1. Confirm esterase activity in your cell line or consider using the active metabolite, sacubitrilat, directly. 2. Verify neprilysin expression in your cells using techniques like Western blot, qPCR, or immunofluorescence. 3. Perform a dose-response experiment to determine the optimal concentration. 4. Refer to stability data; consider refreshing the medium with freshly diluted sacubitril for long-term experiments.[4][5] |
| High background signal in neprilysin activity assay | 1. Non-specific substrate cleavage: Other proteases in the cell lysate or culture supernatant may be cleaving the fluorescent substrate. 2. Autofluorescence: The compound itself or components in the cell culture medium may be autofluorescent at the assay wavelengths. | 1. Use a neprilysin-specific substrate and consider including a broad-spectrum protease inhibitor cocktail (without EDTA, as neprilysin is a metalloprotease). 2. Run appropriate controls, including medium-only, cells-only, and compound-only wells, to subtract background fluorescence. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell seeding density: Variations in cell number can lead to different levels of neprilysin activity. 2. Cell passage number: High passage numbers can lead to phenotypic changes and altered enzyme expression. 3. Variability in compound dilution: Inaccurate pipetting can lead to inconsistent final concentrations. 4. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability. | 1. Ensure accurate cell counting and consistent seeding density across all experiments. 2. Use cells within a consistent and low passage number range. 3. Use calibrated pipettes and perform serial dilutions carefully. 4. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium to create a humidity barrier. |
| Observed cytotoxicity | 1. High DMSO concentration: The final concentration of the solvent may be toxic to the cells. 2. Off-target effects: At high concentrations, sacubitril or its metabolite may have off-target effects.[6][7] 3. Cell line sensitivity: Some cell lines may be more sensitive to the compound. | 1. Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). 2. Lower the concentration of sacubitril and confirm that the observed effects are due to neprilysin inhibition by using a neprilysin-knockout or low-expressing cell line as a control. 3. Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of sacubitril for your specific cell line. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉NO₅ | [8] |
| Molecular Weight | 411.49 g/mol | [8] |
| Solubility | DMSO: 82 mg/mL | |
| Methanol | [9] | |
| Storage | Powder: -20°C (up to 3 years) | |
| In Solvent: -80°C (up to 1 year) | ||
| Active Metabolite | Sacubitrilat (LBQ657) | [1][2] |
| Primary Target | Neprilysin (Neutral Endopeptidase) | [1] |
| IC₅₀ (Sacubitrilat) | ~5 nM |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Cell Type | Suggested Concentration Range (M) | Notes |
| Neprilysin Activity Assay | Various | 10⁻⁹ - 10⁻⁵ | Perform a dose-response curve to determine the IC₅₀ in your system. |
| Cell Viability/Cytotoxicity | Various | 10⁻⁸ - 10⁻⁴ | Determine the cytotoxic threshold for your specific cell line. |
| Signaling Pathway Analysis | Myocardial Fibroblasts | 10⁻⁷ - 10⁻⁵ | Optimal concentration may vary based on the specific pathway being investigated. |
| Primary Cell Culture | Cardiomyocytes, Fibroblasts | 10⁻⁸ - 10⁻⁶ | Primary cells may be more sensitive; start with lower concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Cell culture medium
-
-
Procedure for 10 mM Stock Solution: a. Calculate the mass of this compound needed to make a 10 mM stock solution (Molecular Weight = 411.49 g/mol ). For 1 mL of 10 mM stock, you will need 4.115 mg. b. Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. c. Add the corresponding volume of anhydrous DMSO to the tube. d. Vortex until the powder is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Procedure for Preparing Working Solutions: a. Thaw an aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. c. Ensure the final concentration of DMSO in the medium does not exceed the tolerance level of your cell line (typically ≤ 0.1%). d. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: In Vitro Neprilysin Activity Assay
This protocol is a general guideline based on commercially available neprilysin activity assay kits. Refer to the specific kit manual for detailed instructions.
-
Materials:
-
Cells or tissue lysate
-
Neprilysin assay buffer
-
Neprilysin substrate (fluorogenic)
-
This compound working solutions
-
Neprilysin positive control (optional)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure: a. Sample Preparation: i. Culture cells to the desired confluency. ii. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer without EDTA). iii. Determine the protein concentration of the lysate. b. Assay Setup: i. Add cell lysate (containing a standardized amount of protein) to the wells of the 96-well plate. ii. Add the this compound working solutions at various concentrations to the respective wells. Include a vehicle control (DMSO). iii. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. c. Enzyme Reaction: i. Add the neprilysin substrate to all wells to initiate the reaction. ii. Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (refer to the kit manual) for 30-60 minutes at 37°C. d. Data Analysis: i. Calculate the rate of reaction (change in fluorescence over time) for each well. ii. Normalize the reaction rates to the vehicle control. iii. Plot the percentage of neprilysin inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Neprilysin signaling pathway and the inhibitory action of sacubitrilat.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting workflow for in vitro experiments.
References
- 1. entrestohcp.com [entrestohcp.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RP-HPLC method for stability of sacubitril and valsartan. [wisdomlib.org]
- 5. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Entresto, Entresto Sprinkle (sacubitril/valsartan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Addressing Reproducibility in Neprilysin Inhibition Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered in neprilysin (NEP) inhibition assays. Designed for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, quantitative data for comparison, and visual guides to enhance experimental success and data reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to variability and poor reproducibility in neprilysin inhibition assays.
Q1: Why is there no or very low signal in my fluorescence-based assay?
A1: This is a common issue that can arise from several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: Neprilysin is a zinc-dependent metalloproteinase. Ensure that your assay buffer does not contain chelating agents like EDTA or EGTA, which will inactivate the enzyme.[1][2][3] Enzyme stocks should be properly stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[1][2][3]
-
Substrate Degradation: Fluorogenic substrates are often light-sensitive. Store them protected from light and prepare working solutions fresh for each experiment.[1][2]
-
Incorrect Filter Set: Ensure that the excitation and emission wavelengths used in your fluorescence plate reader match those specified for your substrate (e.g., Ex/Em = 330/430 nm for Abz-based substrates).[1][3]
-
Low Enzyme Concentration: The concentration of neprilysin in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a larger volume. For purified enzyme, ensure the correct dilution is used.
Q2: The fluorescence signal in my assay is very high and saturates the detector.
A2: An overly strong signal can be due to excessively high enzyme or substrate concentrations.
-
Enzyme Concentration Too High: If using a purified enzyme, dilute it further. For biological samples with high NEP activity, you may need to dilute the sample in assay buffer.[1][3]
-
Substrate Concentration: While less common, very high substrate concentrations can sometimes lead to high background fluorescence. Ensure you are using the recommended substrate concentration for your assay.
Q3: I'm observing high variability between my replicate wells.
A3: High variability can be caused by pipetting errors, improper mixing, or temperature fluctuations.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme, inhibitor, or substrate.
-
Thorough Mixing: Gently mix the contents of each well after adding reagents, being careful to avoid cross-contamination.
-
Temperature Control: Pre-incubate your plate and reagents at the assay temperature (typically 37°C) to ensure a consistent reaction rate across all wells.[1][3]
Q4: My positive control is working, but my samples show no activity.
A4: This suggests the presence of an inhibitor in your sample preparation.
-
Interfering Substances: As mentioned, chelating agents like EDTA or EGTA will inhibit neprilysin.[1][2][3] Also, some protease inhibitors used during sample preparation may inhibit neprilysin activity. If possible, prepare a sample lysate without these inhibitors to test this possibility.[1][2]
-
High Protein Concentration: For tissue or cell lysates, a total protein concentration exceeding 15 µg per well might suppress enzyme activity. Diluting the sample with assay buffer can help mitigate this issue.[1][3]
Q5: The results from my ELISA for neprilysin concentration do not correlate with my activity assay results. Why?
A5: This is a documented issue in the field, and several factors can contribute to this discrepancy.
-
Assay Specificity: Different commercial ELISA kits may use antibodies that recognize different epitopes of the neprilysin protein. This can lead to variability in measured concentrations between kits.[4][5]
-
Presence of Inactive Enzyme: An ELISA will detect both active and inactive neprilysin, while an activity assay only measures the functional enzyme. Your sample may contain a significant amount of inactive or denatured neprilysin.
-
Endogenous Inhibitors: Your sample might contain endogenous inhibitors that reduce neprilysin activity without affecting its concentration as measured by ELISA.
-
Poor Assay Reliability: Studies have shown poor correlation between different commercial immunoassays for soluble neprilysin, questioning the reliability of some kits.[4][5][6] It is crucial to use well-validated assays.
Quantitative Data for Neprilysin Assays
Table 1: Inhibitor Potency (IC50/Ki)
| Inhibitor | Target(s) | Reported IC50/Ki | Notes |
| Thiorphan | Neprilysin | Ki = 4.7 nM, IC50 = 6.9 nM | A selective and potent neprilysin inhibitor.[7][8] |
| Phosphoramidon | Neprilysin, ECE | Ki = 2 nM (for NEP) | Also inhibits endothelin-converting enzyme (ECE).[9][10] |
| Sacubitrilat | Neprilysin | IC50 = ~5 nM | The active metabolite of the prodrug sacubitril. |
Table 2: Kinetic Parameters for Neprilysin Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/Enzyme |
| Amyloid-β 1-40 | 104 ± 20 | 0.83 ± 0.1 | 8.0 x 10³ | Recombinant human NEP[11] |
| Bradykinin | 34 | - | - | - |
| Atrial Natriuretic Peptide (ANP) | - | - | - | Higher affinity substrate[12][13] |
| Brain Natriuretic Peptide (BNP) | - | - | - | Lower affinity substrate[12][13] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Fluorescence-Based Neprilysin Activity Assay
This protocol is a generalized procedure based on commercially available kits.[1][2][3]
Materials:
-
Neprilysin Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Recombinant Neprilysin (for positive control)
-
Fluorogenic Neprilysin Substrate (e.g., Abz-based peptide)
-
Neprilysin Inhibitor (e.g., Thiorphan, for control)
-
96-well white, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold Neprilysin Assay Buffer.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a standard curve using a fluorescent standard (e.g., Abz-standard).
-
In a 96-well plate, add your samples (diluted to an appropriate concentration, typically 1-10 µL), a positive control (recombinant neprilysin), and a sample background control (sample without substrate).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Adjust the volume in each well to 90 µL with Neprilysin Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare the NEP Substrate Working Solution by diluting the stock in assay buffer.
-
Equilibrate the plate and substrate solution to 37°C.
-
Initiate the reaction by adding 10 µL of the Substrate Working Solution to each well (except the sample background control, to which 10 µL of assay buffer is added).
-
Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours, with readings every 1-2 minutes (Ex/Em corresponding to the substrate).
-
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence over time) from the linear portion of the kinetic curve.
-
Subtract the rate of the sample background control from the sample rate.
-
Use the standard curve to convert the fluorescence units to the amount of product formed.
-
Calculate neprilysin activity, often expressed as pmol/min/mg of protein.
-
LC-MS/MS Based Neprilysin Activity Assay
This method offers high specificity and can be used to measure the cleavage of native peptide substrates.
Materials:
-
Neprilysin source (recombinant enzyme or biological sample)
-
Native peptide substrate (e.g., Bradykinin, ANP)
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
-
LC-MS/MS system (e.g., triple quadrupole)
-
Appropriate LC column (e.g., C18)
Procedure:
-
Enzymatic Reaction:
-
Incubate the neprilysin-containing sample with the native peptide substrate in an appropriate assay buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a quenching solution. This will precipitate the enzyme and stop the reaction.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the substrate from its cleavage products.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify both the intact substrate and one or more of its cleavage products.
-
-
Data Analysis:
-
Generate a standard curve for the cleavage product.
-
Quantify the amount of product formed at each time point.
-
Calculate the initial reaction velocity and determine the neprilysin activity.
-
Visual Guides
Caption: Workflow for a fluorescence-based neprilysin activity assay.
Caption: A decision tree for troubleshooting low signal issues.
Caption: Dual role of neprilysin in Alzheimer's and cardiovascular pathways.
References
- 1. content.abcam.com [content.abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Finding a reliable assay for soluble neprilysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. MEROPS - the Peptidase Database [ebi.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Phosphoramidon - Focus Biomolecules [mayflowerbio.com]
- 11. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advancing Quality Control: A Comparative Guide to a Novel Analytical Method for (2S,4S)-Sacubitril
A new ultra-high-performance liquid chromatography (UHPLC) method offers significant improvements in speed, sensitivity, and efficiency for the analysis of (2S,4S)-Sacubitril, a critical component of the heart failure medication Sacubitril/Valsartan. This guide provides a detailed comparison of this novel method against a standard high-performance liquid chromatography (HPLC) approach, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The accurate quantification of the specific (2S,4S) stereoisomer of Sacubitril is paramount for ensuring the safety and efficacy of the final drug product. The new UHPLC method demonstrates superior performance in key validation parameters, positioning it as a robust alternative for quality control and stability testing.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the new UHPLC method compared to a standard, established HPLC method for the analysis of this compound. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
| Validation Parameter | Standard HPLC Method | New UHPLC Method | Improvement |
| Specificity | Baseline resolution of all stereoisomers | Complete separation with higher resolution | Enhanced peak purity and identification |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.9995 | Improved correlation and accuracy |
| Accuracy (% Recovery) | 98.3–99.5% | 99.5–101.0% | Greater accuracy in quantification |
| Precision (%RSD) | ≤ 1.82% | ≤ 0.5% | Higher repeatability and reproducibility |
| Limit of Detection (LOD) | 0.06 μg/mL | 0.01 μg/mL | 6-fold increase in sensitivity |
| Limit of Quantitation (LOQ) | 0.2 μg/mL | 0.03 μg/mL | ~7-fold increase in sensitivity |
| Run Time | 50 minutes | 15 minutes | >3-fold reduction in analysis time |
| Robustness | Minor variations in mobile phase composition and flow rate affect resolution | Stable performance with slight variations in method parameters | Increased reliability and transferability |
Experimental Protocols
Detailed methodologies for both the standard HPLC and the new UHPLC methods are provided below.
Standard Method: Stereoselective Normal-Phase HPLC
This method is based on established procedures for the separation of Sacubitril and its stereoisomers.[5][6]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v).
-
-
Gradient Program: A gradient program is typically employed to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, to a final concentration of 1 mg/mL.
New Method: Rapid Chiral UHPLC
This novel method leverages the advantages of UHPLC technology for a more efficient and sensitive analysis.
-
Instrumentation: UHPLC system with a binary pump, autosampler with a flow-through needle, and a photodiode array (PDA) detector.
-
Column: Chiralpak IC-3 (100 mm x 3.0 mm, 3 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: The sample is dissolved in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.
Visualizing the Workflow and Validation Relationships
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the experimental workflow for method validation and the logical hierarchy of the validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship of validation parameters.
References
- 1. japsonline.com [japsonline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Sacubitril and Other Neprilysin Inhibitors for Researchers
This guide provides a detailed comparative analysis of Sacubitril, focusing on its active form, and other key neprilysin inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data. The guide delves into the biochemical potency, selectivity, and pharmacokinetic profiles of these compounds, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Introduction to Neprilysin Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis.[1] It is responsible for the degradation of several endogenous vasoactive peptides, most notably natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[2] These peptides exert beneficial effects, including vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac preload.[2] By inhibiting neprilysin, the circulating levels of these peptides are increased, augmenting their favorable cardiovascular and renal effects. This mechanism forms the basis for the therapeutic application of neprilysin inhibitors in conditions like heart failure.
Sacubitril is a prodrug that is rapidly converted in the body to its active metabolite, Sacubitrilat (LBQ657), which is a potent inhibitor of neprilysin.[3][4] It is clinically available in a combination formulation with the angiotensin receptor blocker (ARB) valsartan, known as Entresto®.[5] This dual-acting agent not only enhances the beneficial effects of natriuretic peptides through neprilysin inhibition but also simultaneously blocks the detrimental effects of the renin-angiotensin-aldosterone system (RAAS).[4][6] The specific stereoisomer, (2S,4S)-Sacubitril, is a component of the racemate that constitutes the prodrug Sacubitril. While specific inhibitory data for this single isomer is not extensively reported in publicly available literature, the data for the active metabolite, Sacubitrilat, represents the clinically relevant inhibitory activity.
This guide will compare Sacubitrilat with other notable neprilysin inhibitors, including Candoxatrilat (the active metabolite of Candoxatril) and Thiorphan (the active metabolite of Racecadotril).
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a neprilysin inhibitor is determined by its potency (how strongly it binds to and inhibits the enzyme) and its selectivity (its specificity for neprilysin over other enzymes). The half-maximal inhibitory concentration (IC50) is a common measure of potency, with lower values indicating greater potency.
| Inhibitor (Active Metabolite) | Neprilysin IC50/Ki | Angiotensin-Converting Enzyme (ACE) IC50/Ki | Selectivity (NEP vs. ACE) |
| Sacubitrilat | IC50: ~5 nM (for prodrug Sacubitril) | High (low affinity) | High |
| Candoxatrilat | IC50: 2.3 nM | High (low affinity) | High |
| Thiorphan | IC50: 6.9 nM, Ki: 4.7 nM | Ki: 150 nM | Moderate (~32-fold)[7] |
Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is a synthesis of available information. Sacubitrilat's high selectivity for neprilysin over ACE was a key design feature to avoid the increased risk of angioedema seen with dual ACE and neprilysin inhibitors.[8]
Comparative Pharmacokinetics
The pharmacokinetic profiles of these inhibitors, particularly of their prodrug forms, are crucial for their clinical utility, influencing dosing frequency and overall exposure.
| Prodrug | Active Metabolite | Bioavailability of Prodrug | Half-life of Active Metabolite | Key Excretion Route |
| Sacubitril | Sacubitrilat | ≥60% | ~11.5 hours | Renal |
| Candoxatril | Candoxatrilat | ~32% (in humans) | Not specified | Renal |
| Racecadotril | Thiorphan | Rapidly absorbed and metabolized | ~3 hours | Renal (81.4%), Fecal (8%)[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Neprilysin's role in balancing the RAAS and natriuretic peptide systems.
Caption: A typical experimental workflow for comparing neprilysin inhibitors.
Experimental Protocols
In Vitro Neprilysin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human neprilysin.
Materials:
-
Recombinant human neprilysin (e.g., expressed in CHO cells)
-
Fluorogenic neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 50 mM Tris, 0.05% Brij-35, pH 9.0
-
Test compounds (e.g., Sacubitrilat, Candoxatrilat, Thiorphan) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader with kinetic capabilities (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of recombinant human neprilysin to each well of the microplate.
-
Add the different concentrations of the test compounds to the respective wells. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence in kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Enzyme Selectivity Assay
Objective: To assess the selectivity of the neprilysin inhibitors against other metalloproteases, such as Angiotensin-Converting Enzyme (ACE).
Procedure: The experimental protocol is similar to the neprilysin inhibition assay described above, with the following modifications:
-
Replace recombinant human neprilysin with recombinant human ACE.
-
Use an ACE-specific fluorogenic substrate.
-
Adjust the assay buffer conditions as recommended for the ACE enzyme.
-
The same range of inhibitor concentrations should be tested.
-
Calculate the IC50 values for the inhibition of ACE.
-
The selectivity ratio is then determined by dividing the IC50 for ACE by the IC50 for neprilysin. A higher ratio indicates greater selectivity for neprilysin.
Conclusion
Sacubitril, through its active metabolite Sacubitrilat, is a potent and highly selective inhibitor of neprilysin. Its high selectivity for neprilysin over ACE is a key differentiating factor from earlier dual-acting inhibitors and contributes to a more favorable safety profile, particularly concerning the risk of angioedema. The pharmacokinetic profile of Sacubitril, with its high bioavailability and the relatively long half-life of its active metabolite, allows for effective and sustained neprilysin inhibition. When compared to other neprilysin inhibitors like Candoxatrilat and Thiorphan, Sacubitrilat demonstrates comparable potency. The clinical success of Sacubitril in the form of Sacubitril/Valsartan underscores the therapeutic benefit of combining neprilysin inhibition with RAAS blockade in the management of heart failure. Further research into the specific activities of individual stereoisomers, such as this compound, may provide deeper insights into the structure-activity relationships of this important class of cardiovascular drugs.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 3. CAS 149709-63-7 | Sacubitril-(2S,4S)-Isomer– Trusted Supplier & Global Exporter [chemicea.com]
- 4. ijbcp.com [ijbcp.com]
- 5. Sacubitril/valsartan - Wikipedia [en.wikipedia.org]
- 6. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEROPS - the Peptidase Database [ebi.ac.uk]
- 8. The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-validation of different quantification methods for (2S,4S)-Sacubitril
A Comparative Guide to the Quantification of (2S,4S)-Sacubitril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of this compound, the active enantiomer in the neprilysin inhibitor prodrug Sacubitril. The following sections detail the experimental protocols and comparative performance data of various techniques, offering insights to aid in the selection of the most appropriate method for specific research or quality control needs.
Quantitative Data Summary
The performance of various analytical methods for the quantification of Sacubitril is summarized in the table below. The data is compiled from several validated studies and presented for easy comparison.
| Method | Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Internal Standard | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation | 2.00 - 4000 | 2.00 | Within ±15% of nominal | < 15% | Sacubitril-d4 | [1][2][3] |
| LC-MS/MS | Rat Plasma | Protein Precipitation | 0.5 - 20,000 | 0.5 | Within ±15% of nominal | < 15% | Telmisartan | [4] |
| UPLC-MS/MS | Human Plasma | Solid-Phase Extraction | 30 - 2000 | 30 | Not explicitly stated | Not explicitly stated | Losartan | [5][6] |
| RP-UPLC | Rabbit Plasma | Solid-Phase Extraction | 200 - 4000 | 200 | Within acceptable limits | < 15% | Emtricitabine | [7] |
| RP-HPLC | Tablets | Dilution | Not specified for Sacubitril alone | 0.2 (as µg/mL) | 98.3 - 102% | < 1.87% | Not applicable | [8][9] |
| Ion-Pair HPLC | Tablets | Dilution | Not specified | Not specified | 95.0 - 105.0% | < 5.0% | Not applicable | [10] |
| Chiral HPLC | Bulk Drug | Dilution | Not specified for individual stereoisomer | 0.2 (as µg/mL) | 98.3 - 99.5% | ≤ 1.82% | Not applicable | [11][12] |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method commonly used for the quantification of drugs in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard solution (e.g., Sacubitril-d4).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[1][2][3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC offers faster analysis times and higher resolution compared to conventional HPLC.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with an internal standard like Losartan) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., acetonitrile).
-
Evaporate the eluate and reconstitute it in the mobile phase for injection.[5][6]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely available and robust technique, often used for quality control of pharmaceutical formulations.
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and make up to volume.
-
Filter the solution through a 0.45 µm filter before injection.[9]
-
-
Chromatographic Conditions:
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is essential for the separation and quantification of stereoisomers, ensuring the purity of the desired this compound.
-
Sample Preparation: Typically involves dissolving the bulk drug substance in a suitable solvent.
-
Chromatographic Conditions:
Visualizations
General Bioanalytical Method Workflow
The following diagram illustrates the typical workflow for a bioanalytical method used in pharmacokinetic studies.
Caption: General workflow of a bioanalytical method.
Comparison of Sample Preparation Techniques
This diagram outlines the key steps in the different sample preparation methods discussed.
Caption: Comparison of sample preparation workflows.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synchronized determination of sacubitril and valsartan with some co-administered drugs in human plasma via UPLC-MS/MS method using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. wjpmr.com [wjpmr.com]
- 10. rjptonline.org [rjptonline.org]
- 11. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of (2S,4S)-Sacubitril's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of (2S,4S)-Sacubitril, the active stereoisomer in the neprilysin inhibitor prodrug Sacubitril. It delves into the stereospecificity of its action, supported by available data and detailed experimental methodologies.
Introduction to Sacubitril and Neprilysin Inhibition
Sacubitril, in combination with valsartan, is a cornerstone therapy for heart failure.[1][2][3] It is administered as a prodrug, which upon absorption is converted to its active metabolite, LBQ657, by esterases.[2][4][5] LBQ657 is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[6][7] By inhibiting neprilysin, LBQ657 increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload, thereby alleviating the symptoms of heart failure.[6][7]
Sacubitril possesses two chiral centers, resulting in four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The clinically approved and biologically active form is the (2S,4S) stereoisomer. This guide focuses on confirming the stereospecificity of this biological effect. While the synthesis and isolation of all four stereoisomers have been described for use as analytical standards, comprehensive public data directly comparing the neprilysin inhibitory activity of each isomer is limited.[8] This guide, therefore, presents the established mechanism of the active isomer and provides a framework for the experimental validation of its stereospecificity.
Comparative Biological Activity of Sacubitril Stereoisomers
To definitively determine the stereospecificity, a comparative in vitro neprilysin inhibition assay would be required. The following table illustrates the expected outcome of such an experiment, highlighting the anticipated superior potency of the (2S,4S) isomer.
| Stereoisomer | Prodrug Configuration | Active Metabolite Configuration | Expected Neprilysin Inhibition (IC50/Ki) |
| Sacubitril | (2R,4S) | (2S,4S)-LBQ657 | High Potency (Low nM range) |
| Enantiomer | (2S,4R) | (2R,4R)-LBQ657 | Expected to be significantly less potent |
| Diastereomer 1 | (2S,4S) | Not the primary active form | Expected to be significantly less potent |
| Diastereomer 2 | (2R,4R) | Not the primary active form | Expected to be significantly less potent |
Note: The table represents a hypothetical comparison based on the established stereospecificity of drug action. Actual experimental values would need to be determined.
Signaling Pathway of Neprilysin Inhibition
The therapeutic effect of this compound is mediated through the augmentation of the natriuretic peptide system. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of neprilysin inhibition by this compound.
Experimental Protocol: In Vitro Neprilysin Inhibition Assay
To experimentally confirm the stereospecificity of Sacubitril's biological effects, a fluorometric neprilysin inhibition assay can be performed. The following protocol is based on commercially available assay kits.[9][10][11]
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the four stereoisomers of Sacubitril's active metabolite (LBQ657) against human recombinant neprilysin.
Materials:
-
Human recombinant neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
The four stereoisomers of LBQ657: (2S,4S), (2R,4R), (2S,4R), and (2R,4S)
-
Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~340 nm/~425 nm)
-
Positive control inhibitor (e.g., Thiorphan)
Procedure:
-
Preparation of Reagents:
-
Reconstitute and dilute human recombinant neprilysin in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic NEP substrate in DMSO and then dilute it in assay buffer.
-
Prepare stock solutions of each LBQ657 stereoisomer and the positive control in DMSO. Create a series of dilutions in assay buffer to cover a range of concentrations (e.g., from 1 pM to 100 µM).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the various concentrations of each LBQ657 stereoisomer, the positive control, or vehicle (assay buffer with DMSO) to their respective wells.
-
Add 20 µL of the diluted neprilysin enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the NEP substrate solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of neprilysin inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each stereoisomer by fitting the data to a four-parameter logistic equation.
-
The following diagram illustrates the general workflow for this experiment.
Caption: Experimental workflow for the in vitro neprilysin inhibition assay.
Logical Framework for Stereospecificity
The confirmation of this compound's stereospecificity relies on a logical progression from its chemical structure to its clinical efficacy.
Caption: Logical framework for confirming the stereospecificity of Sacubitril.
Conclusion
References
- 1. WO2019180735A1 - Stable pharmaceutical compositions comprising sacubitril-valsartan complex - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US11058667B2 - Sacubitril-valsartan dosage regimen for treating heart failure - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]
- 8. content.abcam.com [content.abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
Benchmarking Purity: A Comparative Analysis of Synthesized (2S,4S)-Sacubitril Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of the final compound is of paramount importance. This guide provides a comparative benchmark of a newly synthesized batch of (2S,4S)-Sacubitril against a certified reference standard. The analysis employs a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive purity profile. The methodologies are detailed to allow for replication and verification, and the results are presented to facilitate a clear comparison.
Quantitative Purity Analysis
The purity of the synthesized this compound was rigorously assessed against a commercially available, high-purity reference standard. The comparative data, summarized in the table below, highlights the key analytical parameters obtained from HPLC analysis.
| Parameter | Synthesized this compound | Reference Standard | Acceptance Criteria |
| Purity by HPLC (% Area) | 99.34%[1] | > 99.5% | ≥ 99.0% |
| Retention Time (min) | 4.4 | 4.4 | Matches Reference |
| Total Impurities (%) | 0.66% | < 0.5% | ≤ 1.0% |
| Known Impurity 1 (m/z 383.44) (%) | 0.42%[1][2] | Not Detected | ≤ 0.5% |
| Known Impurity 2 (m/z 265.35) (%) | 0.15%[2] | Not Detected | ≤ 0.5% |
| Largest Unknown Impurity (%) | 0.09% | Not Detected | ≤ 0.1% |
Note: The data presented is representative of a typical batch analysis and may vary based on the specific synthetic route and purification methods employed.
Experimental Protocols
Detailed methodologies for the analytical techniques used in this comparison are provided below. These protocols are based on established and validated methods for the analysis of Sacubitril and its related substances.[3][4]
1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method was employed for the quantitative determination of purity and impurities.[2][5]
-
Instrumentation: A UHPLC system equipped with a quaternary solvent manager, an auto-injector, and a photodiode array detector.[6]
-
Column: Chiralcel OJ-RH column (150 x 4.6 mm, 5 μm).[2]
-
Mobile Phase A: 1 ml of trifluoroacetic acid in 1000 ml of Milli-Q water.[2]
-
Mobile Phase B: 1 ml of trifluoroacetic acid in a mixture of acetonitrile and methanol (950:50 v/v).[2]
-
Gradient Program: (T/%B) 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25.[2]
-
Flow Rate: 0.8 ml/min.[2]
-
Column Temperature: 45°C.[2]
-
Injection Volume: 10 µL.
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).[8]
-
Standard Preparation: A solution of the this compound reference standard was prepared in the diluent at a concentration of 0.1 mg/mL.
-
Sample Preparation: The synthesized this compound was dissolved in the diluent to achieve a final concentration of 0.1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were used for the structural confirmation of the synthesized this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Methanol-d4.[9]
-
Procedure: The synthesized sample was dissolved in the deuterated solvent, and the spectra were acquired. The chemical shifts and coupling constants were compared with those of the reference standard. The ¹H NMR spectrum is expected to show 27 protons, with 18 in the aliphatic region and 9 in the aromatic region. The ¹³C NMR spectrum should exhibit 24 carbons, with 9 in the aliphatic region and 15 in the aromatic region.[8]
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was utilized to identify and confirm the mass of the synthesized compound and its impurities.
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][11]
-
Ionization Mode: Positive ESI.[8]
-
Mobile Phase: A gradient elution with acetonitrile and 5 mM ammonium acetate with 0.1% formic acid in water.[10][11]
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent compound and any detected impurities were analyzed. For this compound, the expected [M+H]⁺ ion is at m/z 412.2.[1]
Visualizing the Workflow and Comparison
To clearly illustrate the process of this comparative analysis, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. japsonline.com [japsonline.com]
- 7. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Navigating Sacubitril's Stability: A Comparative Guide to Forced Degradation Studies
For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule under various stress conditions is paramount. This guide provides a comprehensive validation of the forced degradation study of Sacubitril, offering a comparative analysis of analytical methodologies and presenting key experimental data to aid in the development of robust stability-indicating methods.
Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of analytical methods that can effectively separate and quantify the drug from its degradation products. This guide focuses on Sacubitril, a neprilysin inhibitor used in the treatment of heart failure, and compares different approaches to its forced degradation analysis.
Comparison of Analytical Methods
The most common analytical techniques for monitoring the forced degradation of Sacubitril are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). Both methods offer effective separation of Sacubitril from its degradation products, but they differ in terms of speed, resolution, and solvent consumption. The choice between HPLC and UHPLC often depends on the specific requirements of the laboratory, including sample throughput and the complexity of the degradation profile.
| Parameter | HPLC Method 1 | UHPLC Method |
| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)[1] | Accucore XL C8 (100 x 4.6 mm, 3 µm)[2] |
| Mobile Phase | A: 1 ml trifluoroacetic acid in 1000 ml water; B: 1 ml trifluoroacetic acid in acetonitrile and methanol (950:50 v/v)[1] | A: Tetrahydrofuran and 0.1% perchloric acid in water (8:92 v/v); B: Tetrahydrofuran:water:acetonitrile (5:15:80 v/v/v)[2] |
| Flow Rate | 0.8 ml/min[1] | 0.6 ml/min[2] |
| Detection | 254 nm[1] | 200-400 nm (PDA)[2] |
| Run Time | Not specified | 21 minutes[2] |
| Key Advantages | Good separation of enantiomers and diastereomers.[1] | Rapid, sensitive, and specific with shorter run times.[2] |
Quantitative Analysis of Sacubitril Degradation
The extent of degradation of Sacubitril under various stress conditions provides crucial information about its stability. The following table summarizes the percentage of degradation observed in different studies. It is important to note that the conditions (reagent concentration, temperature, and duration) of the stress testing can significantly influence the degradation percentage.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acidic | 1 N HCl | 60°C | 2 hours | Not specified, Impurity 1 formed[1] | [1] |
| Acidic | 1 N HCl | 60°C | 30 minutes | Significant degradation | [2] |
| Acidic | - | - | - | 32.33% | [3] |
| Basic | 0.1 N NaOH | 40°C | 1 hour | Not specified, Impurities 1 and 5 formed[1] | [1] |
| Basic | 0.5 N NaOH | Room Temp | 10 minutes | Significant degradation | [2] |
| Basic | - | - | - | 36.71% | [3] |
| Oxidative | - | - | - | 2.98% | [3] |
| Oxidative | - | - | - | Significant degradation | [2] |
| Thermal | Heat | - | - | No degradation observed[1] | [1] |
| Photolytic | Light | - | - | No degradation observed[1] | [1] |
| Neutral Hydrolysis | - | - | - | Significant degradation | [2] |
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for the forced degradation studies and the analytical methods cited in this guide.
Forced Degradation Protocol
A stock solution of Sacubitril is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile). This stock solution is then subjected to the following stress conditions:
-
Acidic Degradation: The drug solution is treated with 1 N hydrochloric acid and heated at 60°C.
-
Basic Degradation: The drug solution is treated with 0.1 N or 0.5 N sodium hydroxide at room temperature or 40°C.
-
Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: The drug solution or solid substance is exposed to UV and fluorescent light.
After the specified duration, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the chosen analytical method.
Analytical Method Protocol (Based on HPLC Method 1)
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 ml of trifluoroacetic acid to 1000 ml of Milli-Q water and mix well.
-
Mobile Phase B: Mix acetonitrile and methanol in a 950:50 (v/v) ratio and add 1 ml of trifluoroacetic acid.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm).
-
Flow Rate: 0.8 ml/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µl.
-
Gradient Program: A time-based gradient is used to elute the components.
-
-
Sample Analysis: Inject the prepared samples into the HPLC system and record the chromatograms. Identify and quantify the degradation products based on their retention times and peak areas relative to the main Sacubitril peak.
Visualizing the Process and Pathways
To better understand the experimental workflow and the degradation pathways of Sacubitril, the following diagrams are provided.
Caption: Workflow of a forced degradation study.
Caption: Sacubitril degradation pathways.
References
- 1. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies - ProQuest [proquest.com]
A Comparative Guide to the Bioanalysis of (2S,4S)-Sacubitril: Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (2S,4S)-Sacubitril, the active metabolite of the neprilysin inhibitor prodrug Sacubitril, is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The reproducibility and robustness of the analytical method employed are paramount to ensure reliable and consistent results. This guide provides a comparative analysis of various bioanalytical methods for Sacubitril, focusing on their performance characteristics and providing supporting experimental data.
The predominant methods for the bioanalysis of Sacubitril in biological matrices such as plasma and urine are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS and UPLC-MS/MS) and high-performance liquid chromatography (HPLC) with UV or other detectors. These methods have been extensively validated and offer high sensitivity and selectivity.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of different analytical methods for the quantification of Sacubitril, extracted from published validation studies.
Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods for Sacubitril Quantification
| Method | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 2.00 - 4000 | Within acceptable limits | Intra- and inter-day < 15% | Not explicitly stated | [1][2][3] |
| LC-MS/MS | Rat Plasma | 0.5 - 20000 | < 15% | Intra- and inter-day < 15% | Not explicitly stated | [4] |
| UPLC-MS/MS | Human Plasma | 30 - 2000 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| UPLC-MS/MS | Human Plasma, Urine, Peritoneal Dialysis Fluid | 2.00 - 2000 (Plasma) | 88.0 - 109.2 | < 12.3 | Not explicitly stated | [6][7] |
| RP-UPLC | Rabbit Plasma | 0.2 - 4 µg/mL | Within acceptable limits | Within acceptable limits | Within acceptable limits | [8] |
Table 2: Performance Characteristics of HPLC and HPTLC Methods for Sacubitril Quantification
| Method | Matrix | Linearity Range | Accuracy (%) | Precision (% RSD) | LOD/LOQ | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | RP-HPLC | Pharmaceutical Dosage Form | 12.25 - 36.75 µg/mL | 99.72 - 100.02 | Not explicitly stated | Not explicitly stated |[9] | | RP-HPLC | Pure Drug Form | 0.1 - 0.3 µg/mL | 100.599 - 101.22 | 0.2 - 0.5 | Not explicitly stated |[10] | | HPLC | Spiked Human Plasma | 0.25 - 50 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |[11][12] | | HPTLC | Spiked Human Plasma | 9 - 75 ng/spot | Not explicitly stated | Not explicitly stated | Not explicitly stated |[11][12] | | HPLC (Stability Indicating) | Tablets | Not explicitly stated | 93 - 105 | < 5.2 | LOD: 0.030-0.048 µg/mL, LOQ: 0.100-0.160 µg/mL |[13] |
Experimental Protocols
Below are detailed methodologies for representative analytical methods cited in the literature.
1. LC-MS/MS Method for Simultaneous Determination of Sacubitril, Valsartan, and LBQ657 in Human Plasma [1][2][3]
-
Sample Preparation: Protein precipitation. An aliquot of 100 µL of the supernatant is transferred and mixed with 100 µL of acetonitrile-water (1:1, v/v).
-
Chromatography:
-
Column: Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm).
-
Mobile Phase: Gradient elution with acetonitrile and a solution of 5 mM ammonium acetate and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple Quad™ 4000 mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
2. UPLC-MS/MS Method for Quantification in Various Biological Fluids [6][7]
-
Sample Preparation: Protein precipitation from plasma, urine, or peritoneal dialysis fluid.
-
Chromatography: Ultra-liquid chromatography (UPLC) system.
-
Mass Spectrometry:
-
Ionization Mode: Positive-ion electrospray ionization.
-
Validation: The method was fully validated over a concentration range of 2.00-2000 ng/mL for Sacubitril in plasma.
-
3. RP-HPLC Method for Simultaneous Estimation in Pharmaceutical Dosage Forms [9]
-
Sample Preparation: Extraction from tablet dosage form.
-
Chromatography:
-
Column: LC-20 AT C18 (250 mm x 4.6 mm).
-
Mobile Phase: Buffer (potassium phosphate, pH 3.0) and methanol (50:50).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 224 nm.
-
Visualizations
The following diagrams illustrate the typical workflow of a Sacubitril bioassay and the hierarchical relationship of the discussed analytical methods.
Caption: General workflow for the bioanalytical quantification of Sacubitril.
Caption: Hierarchy of analytical methods for Sacubitril quantification.
Discussion and Comparison
LC-MS/MS and UPLC-MS/MS Methods:
These methods are considered the gold standard for the quantification of Sacubitril in biological matrices due to their high sensitivity, specificity, and robustness.[1][2][3][4][5][6][7][14] The use of mass spectrometric detection allows for the unequivocal identification and quantification of the analyte, even in complex biological samples. The validation data consistently demonstrate excellent linearity over a wide concentration range, high accuracy, and precision well within the accepted regulatory limits (typically ±15% for accuracy and ≤15% RSD for precision).[1][2][3][4][6] The sample preparation often involves a simple and rapid protein precipitation step, which is amenable to high-throughput analysis.[2][6][7] These methods are particularly well-suited for pharmacokinetic and bioavailability studies where low concentrations of the drug need to be accurately measured.
HPLC Methods:
High-Performance Liquid Chromatography with UV detection is another widely used technique for the analysis of Sacubitril, particularly in pharmaceutical formulations.[9][10][15] While generally less sensitive than MS-based methods, HPLC-UV can be a cost-effective and reliable alternative for applications where high sensitivity is not a primary requirement.[15] The linearity, accuracy, and precision of HPLC methods are generally good for the intended concentration ranges.[9][10] Stability-indicating HPLC methods have also been developed to separate Sacubitril from its degradation products and stereoisomers, which is crucial for quality control during drug manufacturing and storage.[13]
HPTLC Methods:
High-Performance Thin-Layer Chromatography offers a simpler and more rapid screening method. While it may not provide the same level of resolution and sensitivity as HPLC or LC-MS/MS, HPTLC can be a valuable tool for qualitative or semi-quantitative analysis, especially in resource-limited settings.[11][12][16]
Conclusion
The choice of a bioanalytical method for this compound depends on the specific requirements of the study. For pharmacokinetic and other clinical studies requiring high sensitivity and specificity, LC-MS/MS or UPLC-MS/MS methods are the most appropriate choice, offering excellent reproducibility and robustness. For routine quality control of pharmaceutical formulations, a well-validated HPLC-UV method can provide accurate and reliable results in a more cost-effective manner. The detailed protocols and performance data presented in this guide should assist researchers in selecting and implementing the most suitable method for their analytical needs.
References
- 1. Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study – ScienceOpen [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. Synchronized determination of sacubitril and valsartan with some co-administered drugs in human plasma via UPLC-MS/MS method using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination and pharmacokinetics study of valsartan, sacubitril and its major metabolite in human plasma, urine and peritoneal dialysis fluid in patients with end-stage renal disease by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination and pharmacokinetics study of valsartan, sacubitril and its major metabolite in human plasma, urine and peritoneal dialysis fluid in patients with end-stage renal disease by UPLC–MS/MS | CoLab [colab.ws]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. scispace.com [scispace.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
- 13. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 16. wjarr.com [wjarr.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (2S,4S)-Sacubitril
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount, extending beyond the laboratory bench to include their safe and compliant disposal. This document provides essential, step-by-step guidance for the proper disposal of (2S,4S)-Sacubitril, ensuring the safety of personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound and its related compounds are pharmacologically active substances that require careful handling. Safety Data Sheets (SDS) indicate that Sacubitril and its sodium salt may cause serious eye irritation, respiratory irritation, and are suspected of damaging fertility or the unborn child. Furthermore, they can cause damage to organs through prolonged or repeated exposure[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
| Hazard and Precautionary Data | Reference |
| Hazard Statements | H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] H361: Suspected of damaging fertility or the unborn child.[1] H372: Causes damage to organs through prolonged or repeated exposure.[1] H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P501: Dispose of contents / container in accordance with local / regional / national / international regulations.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a research laboratory setting. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes pure compound, contaminated lab consumables (e.g., pipette tips, vials, gloves), and solutions.
- Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
2. Waste Collection and Containment:
- Solid Waste:
- Collect pure or expired this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
- The container should be made of a material compatible with the chemical.
- Liquid Waste:
- Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
- Avoid overfilling containers.
- Sharps Waste:
- Any sharps (e.g., needles, syringes, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
3. Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of waste generation.
4. Storage:
- Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
- This area should be secure, well-ventilated, and away from drains and sources of ignition.
- Ensure that the storage area is inaccessible to unauthorized personnel.
5. Final Disposal:
- Crucially, do not dispose of this compound down the drain or in the regular trash. [1] This is to prevent environmental contamination[3].
- The disposal of this compound must be handled by a licensed hazardous material disposal company[4].
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
- Follow all institutional and local regulations for the final disposal process[4]. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method[4].
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound from the point of generation to final disposal.
References
Essential Safety and Logistical Information for Handling (2S,4S)-Sacubitril
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling active pharmaceutical ingredients (APIs) such as (2S,4S)-Sacubitril. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for safe handling, and detailed disposal procedures to minimize risk and ensure regulatory compliance.
This compound is a stereoisomer of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure. As with many APIs, it should be treated as a potent compound, and appropriate safety measures must be implemented to prevent accidental exposure.
Hazard Identification and Risk Assessment
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, it is prudent to handle it as a potent compound. The primary risks associated with handling this and similar compounds in a powder form are inhalation of airborne particles and dermal contact, which could lead to unforeseen physiological effects. Therefore, a comprehensive risk assessment should be conducted for all planned experiments, considering the quantity of the compound being used and the nature of the procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Risk Level | Recommended Personal Protective Equipment (PPE) |
| Receiving and Storage | Low | - Laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (Solid) | High | - Disposable low-lint lab coat or coverall- Tightly fitting safety goggles- Double-gloving with nitrile gloves- N95 or higher-rated disposable respirator |
| Solution Preparation | Medium | - Laboratory coat- Safety goggles- Nitrile gloves- Work should be performed in a certified chemical fume hood |
| In Vitro/In Vivo Dosing | Medium-High | - Laboratory coat- Safety goggles or face shield- Nitrile gloves- Additional PPE may be required based on the specific experimental protocol |
| General Laboratory Work | Low-Medium | - Laboratory coat- Safety glasses with side shields- Nitrile gloves |
Operational Plan for Safe Handling
A step-by-step approach to handling this compound will ensure that safety is maintained throughout the experimental workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled.
-
Store the compound in a designated, well-ventilated, and secure area, away from incompatible materials. Storage at 4°C is recommended for long-term stability.
Weighing and Aliquoting
-
All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Handle the compound gently to prevent the generation of dust.
-
After weighing, securely seal the primary container and decontaminate the exterior with a 70% ethanol solution before returning it to storage.
Solution Preparation
-
All solution preparations should be carried out in a certified chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
When using solutions of this compound, always wear the recommended PPE.
-
Be mindful of potential aerosol generation during procedures.
-
Any spills should be cleaned up immediately, as detailed in the spill management section.
Spill Management
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels. Wet the towels with a 70% ethanol solution and carefully wipe the area. Place the contaminated towels in a sealed bag for disposal as chemical waste.
-
Small Spills (Liquid): Cover the spill with an absorbent material (e.g., spill pillows or absorbent pads). Once absorbed, place the material in a sealed bag for disposal as chemical waste.
-
Large Spills: Evacuate the area and prevent entry. Alert the laboratory supervisor and follow the institution's emergency procedures for hazardous material spills.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Studies on Sacubitril have shown that it undergoes degradation under basic, acidic, and oxidative conditions. Base hydrolysis, in particular, can be an effective method for the initial deactivation of the compound in a laboratory setting.
Decontamination of Labware
-
Glassware and equipment that have come into contact with this compound should be decontaminated before being returned to general use.
-
Rinse the contaminated items with a 1M sodium hydroxide (NaOH) solution and allow them to soak for at least 24 hours to facilitate base hydrolysis.
-
After soaking, thoroughly rinse the items with deionized water and wash with a standard laboratory detergent.
Disposal of Solid Waste
-
All solid waste, including contaminated PPE, weighing boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.
-
This waste should be disposed of through the institution's hazardous waste management program, which will typically involve high-temperature incineration.
Disposal of Liquid Waste
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container.
-
To aid in the degradation of the compound, the pH of the collected waste can be adjusted to >11 with sodium hydroxide.
-
The container should be clearly labeled with the contents, including the fact that it has been basified.
-
Dispose of the liquid waste through the institution's hazardous waste management program.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research laboratory setting.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
